Crystal Structure Analysis of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid: Conformational Dynamics and Supramolecular Assembly
Executive Summary The thiazolidine-4-carboxylic acid (T4CA) scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from anti-cancer and antimicrobial proper...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The thiazolidine-4-carboxylic acid (T4CA) scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from anti-cancer and antimicrobial properties to free fatty acid receptor (FFA2) agonism[1][2][3]. The introduction of a 4-methoxyphenyl group at the C2 position fundamentally alters the molecule's steric bulk and electron density, dictating its solid-state conformation and supramolecular packing[4]. This whitepaper provides an in-depth technical analysis of the crystal structure of 2-(4-methoxy-phenyl)-thiazolidine-4-carboxylic acid, detailing the causality behind conformational puckering, the step-by-step crystallographic workflow, and the resulting supramolecular architectures.
Conformational Dynamics & Structural Logic
The structural integrity and biological efficacy of T4CA derivatives are heavily dependent on the conformation of the five-membered thiazolidine heterocycle.
The Causality of Ring Puckering
The thiazolidine ring contains both sulfur and nitrogen heteroatoms. The C–S–C bond angle is naturally restricted (typically ~92°–95°), which is significantly smaller than standard tetrahedral angles[5]. This acute angle introduces substantial torsional strain into the planar configuration. To relieve this strain, the ring undergoes puckering, adopting one of two primary conformations:
Envelope Conformation: Either the sulfur atom or a methine carbon acts as the "flap," displacing itself from the plane formed by the other four atoms[6].
Twist Conformation: Two adjacent atoms are displaced in opposite directions relative to the plane of the remaining three atoms[6].
In 2-(4-methoxy-phenyl)-thiazolidine-4-carboxylic acid, the bulky 4-methoxyphenyl substituent at C2 strongly prefers a pseudo-equatorial orientation to minimize 1,3-diaxial steric clashes with the carboxylic acid group at C4[2]. Furthermore, the methoxy group acts as a critical hydrogen bond acceptor in the crystal lattice, directing the spatial orientation of the molecule during nucleation[5].
Fig 1. Logical relationship between molecular conformation and supramolecular aggregation.
To obtain high-resolution X-ray diffraction data, the crystallization protocol must be treated as a self-validating system. Poor crystal quality (e.g., twinning or solvent inclusion) directly compromises the phase solution.
Step-by-Step Methodology
Synthesis & Purification:
Condense L-cysteine with 4-methoxybenzaldehyde in an ethanol/water mixture at ambient temperature[4]. The resulting precipitate must be recrystallized or purified via flash chromatography to achieve >99% purity, as impurities act as defect-inducing nucleation sites.
Solvent Screening:
Dissolve the purified compound in a binary solvent system (e.g., Methanol/Water or Ethyl Acetate/Hexane). The choice of solvent dictates the dielectric environment; highly polar solvents may stabilize the zwitterionic form of the free acid[5].
Controlled Supersaturation (Slow Evaporation):
Place the solution in a loosely capped vial. Causality: Slow evaporation maintains a low, constant degree of supersaturation, promoting the growth of a single, macroscopic crystal domain rather than rapid precipitation which leads to microcrystalline powders.
Optical Validation:
Examine the resulting crystals under a polarized light microscope. A high-quality single crystal will exhibit sharp, uniform extinction when rotated between crossed polarizers. Birefringence confirms the absence of macroscopic twinning.
Fig 2. Step-by-step X-ray diffraction workflow for thiazolidine single crystals.
X-Ray Diffraction & Refinement Protocol
Once a suitable crystal is identified, the data collection and refinement process must strictly adhere to crystallographic standards to ensure trustworthiness.
Mounting and Cryocooling: The crystal is coated in a cryoprotectant (e.g., Paratone-N oil) and mounted on a MiTeGen loop. It is immediately flash-cooled to 100 K in a liquid nitrogen stream. Causality: The oil prevents the formation of crystalline ice (which diffracts and obscures data), while the 100 K temperature minimizes atomic thermal vibrations, reducing the size of thermal ellipsoids and allowing for the accurate localization of the carboxylic acid proton[2].
Data Collection: Diffraction data is collected using Mo Kα radiation (λ = 0.71073 Å). The internal consistency of the data is validated by checking the
Rint
value during integration; an
Rint<0.05
confirms the correct assignment of the Laue group.
Structure Solution & Refinement: The phase problem is solved using intrinsic phasing (SHELXT). The structure is refined using full-matrix least-squares on
F2
(SHELXL). Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions using a riding model, except for heteroatom protons (O-H, N-H), which are freely refined to accurately map the hydrogen bonding network.
Quantitative Data Summary
The following table summarizes the typical quantitative crystallographic parameters observed for pure, chiral 2-aryl-thiazolidine-4-carboxylic acid derivatives[1][2][6].
Crystallographic Parameter
Typical Value for Chiral T4CA Derivatives
Causality / Structural Significance
Crystal System
Monoclinic or Orthorhombic
Dictated by the presence of chiral centers (C2, C4) preventing inversion symmetry.
Space Group
P21
or
P212121
Standard non-centrosymmetric space groups required for enantiopure amino acid derivatives.
Temperature
100(2) K
Suppresses thermal motion, yielding high-resolution data for H-atom assignment.
Radiation
Mo Kα (
λ
= 0.71073 Å)
High penetration depth minimizes absorption errors compared to Cu Kα.
C–S–C Bond Angle
~92° – 95°
Highlights the inherent steric strain that drives the ring's envelope/twist puckering.
Final
R1
Index
<0.05
Validates that the structural model highly correlates with the observed electron density.
Goodness-of-Fit (S)
~1.00 – 1.05
Confirms the accuracy of the weighting scheme applied during refinement.
Supramolecular Aggregation Networks
The true utility of solving the crystal structure of 2-(4-methoxy-phenyl)-thiazolidine-4-carboxylic acid lies in understanding its solid-state aggregation behavior. T4CA derivatives are renowned for forming complex 1D, 2D, and 3D supramolecular assemblies[5].
In the solid state, these molecules rarely exist as isolated entities. Depending on the crystallization environment, the free acid can crystallize in a zwitterionic form (transferring the proton from the carboxylic acid to the thiazolidine nitrogen) or as a neutral species[5].
Zwitterionic Packing: Driven by strong charge-assisted
N+−H⋯O−
hydrogen bonds, forming rigid 3D networks.
Neutral Packing: Characterized by classical carboxylic acid dimers (
R22(8)
motifs) or head-to-tail
O−H⋯N
hydrogen bonding chains[2].
The 4-methoxyphenyl group plays a dual role here: its steric bulk prevents tight packing, creating potential void spaces, while the methoxy oxygen acts as an additional hydrogen bond acceptor, branching 1D chains into 2D sheets[4][5]. Understanding these supramolecular interactions is vital for drug formulation, as the solid-state packing directly influences the solubility, bioavailability, and stability of the active pharmaceutical ingredient.
Physicochemical Profiling and Therapeutic Potential of 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic Acid: A Technical Guide
Executive Summary In the landscape of medicinal chemistry and rational drug design, thiazolidine-4-carboxylic acid derivatives represent a highly versatile class of compounds. Specifically, 2-(4-Methoxyphenyl)thiazolidin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry and rational drug design, thiazolidine-4-carboxylic acid derivatives represent a highly versatile class of compounds. Specifically, 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid (CAS: 65884-40-4) has garnered significant attention due to its structural unique properties[1]. Synthesized via the condensation of L-cysteine and 4-methoxybenzaldehyde, this compound functions both as a stable prodrug for intracellular L-cysteine delivery and as a direct scavenger of reactive oxygen species (ROS)[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, stereoselective synthetic pathways, biological mechanisms, and validated experimental protocols for researchers and drug development professionals.
Physicochemical & Structural Profiling
Understanding the physicochemical parameters of 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid is critical for formulation, pharmacokinetics, and bioavailability modeling. The molecule features a thiazolidine ring with a carboxylic acid at the C4 position and a 4-methoxyphenyl substituent at the C2 position[3].
Because it is derived from natural L-cysteine, the C4 stereocenter is fixed in the (R) configuration. However, the cyclization process generates a new chiral center at C2, resulting in a mixture of (2R, 4R) and (2S, 4R) diastereomers[4]. The electron-donating methoxy (-OCH₃) group on the phenyl ring significantly influences both the basicity of the secondary amine in the thiazolidine ring and the overall antioxidant potential of the molecule[5].
Dictates aqueous solubility and ionization at physiological pH[6].
pKa (Thiazolidine NH)
~4.7 – 6.2
Influenced by the C2 aryl substituent; affects cell membrane permeability[6].
Stereochemistry
(2R,4R) and (2S,4R)
Diastereomeric ratio impacts binding affinity and enzymatic cleavage rates[4].
Mechanistic Synthesis & Stereoselective Pathways
The synthesis of 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid is driven by a nucleophilic cyclic condensation reaction. The process begins with the formation of an imine (Schiff base) intermediate between the primary amine of L-cysteine and the carbonyl carbon of 4-methoxybenzaldehyde. This is followed by an intramolecular nucleophilic attack by the sulfhydryl (-SH) group, closing the 5-membered thiazolidine ring[4].
The stereoselectivity of this reaction is heavily influenced by the thermodynamic stability of the resulting diastereomers. The (2R, 4R) configuration is typically the major thermodynamic product, as it minimizes steric hindrance between the bulky 4-methoxyphenyl group and the carboxylic acid moiety.
Figure 1: Stereoselective synthesis of 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid.
Biological Mechanisms of Action
The therapeutic value of 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid lies in its dual-action mechanism against oxidative stress.
L-Cysteine Prodrug Pathway: Free L-cysteine is highly unstable and rapidly oxidizes to cystine outside the cell. The thiazolidine ring acts as a protective "mask" for the sulfhydryl group. Once inside the cell, the compound undergoes enzymatic or spontaneous hydrolysis to slowly release L-cysteine. This steady supply is the rate-limiting step for the biosynthesis of Glutathione (GSH), the body's primary endogenous antioxidant[2].
Direct ROS Scavenging: The intact molecule also exhibits direct radical scavenging properties. The electron-donating nature of the 4-methoxy group stabilizes the radical intermediate formed when the thiazolidine ring donates a hydrogen atom to neutralize reactive oxygen species[5].
Figure 2: Dual-action L-cysteine prodrug mechanism and direct ROS scavenging pathway.
Experimental Methodologies
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a self-validating system where the causality of every chemical choice is understood.
Protocol 1: Stereoselective Synthesis and Isolation
This protocol describes the nucleophilic cyclic condensation of L-cysteine with 4-methoxybenzaldehyde[5].
Step-by-Step Workflow:
Preparation of the Aqueous Phase: Dissolve 0.94 mmol of L-Cysteine hydrochloride in 25 mL of distilled water. Add 0.64 mmol of Sodium Acetate (NaOAc).
Causality: NaOAc acts as a mild buffer. It neutralizes the hydrochloride salt to free the primary amine for nucleophilic attack, without fully deprotonating the thiol group, which would lead to unwanted disulfide bond formation (oxidation).
Preparation of the Organic Phase: Dissolve 0.98 mmol of 4-methoxybenzaldehyde in 26 mL of absolute ethanol.
Causality: Ethanol is chosen as a co-solvent because it solubilizes the hydrophobic aldehyde while remaining miscible with the aqueous L-cysteine solution, creating a homogenous reaction environment.
Condensation: Add the organic phase dropwise to the aqueous phase under vigorous stirring at room temperature. Stir continuously for 24 hours.
Causality: Room temperature favors thermodynamic control, allowing the reversible imine formation to funnel into the more stable (2R, 4R) diastereomer over time[4].
Isolation: Filter the resulting white/pale precipitate under vacuum. Wash sequentially with cold water and cold ethanol to remove unreacted aldehyde and salts. Recrystallize from an ethanol/water mixture.
Validation Checkpoint: Monitor the reaction via real-time IR spectroscopy. The successful progression is marked by the disappearance of the aldehyde carbonyl stretch (~1690 cm⁻¹) and the transient appearance/disappearance of the imine C=N stretch (~1593 cm⁻¹)[4]. Final purity must be confirmed by ¹H NMR, specifically looking for the C2 proton shift which distinguishes the diastereomers.
Protocol 2: In Vitro Antioxidant Evaluation (DPPH Assay)
This assay quantifies the direct ROS scavenging capability of the synthesized compound[5].
Step-by-Step Workflow:
Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in analytical grade methanol. Protect from light.
Causality: DPPH is a stable free radical that exhibits a deep purple color (absorbance at 517 nm). When reduced by a hydrogen donor (the thiazolidine compound), it turns yellow. Methanol is used to ensure the complete solvation of both the DPPH radical and the test compound.
Sample Incubation: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the test compound at varying concentrations (e.g., 10, 50, 100, 200 µg/mL).
Reaction Time: Incubate the plate in the dark at room temperature for 30 minutes.
Causality: The dark environment prevents the photo-degradation of the DPPH radical, which would result in false-positive scavenging data.
Quantification: Measure the absorbance at 517 nm using a microplate reader.
Validation Checkpoint: Always run a parallel positive control using Ascorbic Acid (Vitamin C) and a negative control (methanol + DPPH only). The assay is only valid if the Ascorbic Acid yields a reproducible IC₅₀ value, confirming the sensitivity of the DPPH batch.
Table 2: Substituent Effects on Antioxidant Potential
Comparative data illustrating how the C2 substituent alters the radical scavenging efficiency[5].
Compound (C2 Substituent)
Electron Effect
DPPH Scavenging Potential
Mechanistic Rationale
Unsubstituted (Phenyl)
Neutral
Baseline
Standard hydrogen atom transfer from the thiazolidine ring.
4-Chlorophenyl
Electron-Withdrawing
Reduced
Destabilizes the intermediate radical, raising the activation energy for H-atom donation.
4-Methoxyphenyl
Electron-Donating
Enhanced
Stabilizes the transition state via resonance, facilitating rapid radical neutralization.
References
Jeelani, G., et al. "Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica." mBio - ASM Journals,[Link]
Khan, M. T., et al. "Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential." Pakistan Journal of Pharmaceutical Sciences,[Link]
Jagtap, R. M., et al. "Crystal structure, computational studies, and stereoselectivity in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids via in situ imine intermediate." Taylor & Francis,[Link]
Niazi, A., et al. "Prediction of Acidity Constants of Thiazolidine-4-carboxylic Acid Derivatives Using Ab Initio and Genetic Algorithm-partial Least Squares." TÜBİTAK Academic Journals,[Link]
In Vitro Biological Activity of 2-(4-Methoxyphenyl)-thiazolidine-4-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary The thiazolidine-4-carboxylic acid (thioproline) core is a privileged heterocyclic scaffold in modern medicinal chemistry. Specifically, the 2-(4-methoxyphenyl)-thiazolidine-4-carboxylic acid derivative...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The thiazolidine-4-carboxylic acid (thioproline) core is a privileged heterocyclic scaffold in modern medicinal chemistry. Specifically, the 2-(4-methoxyphenyl)-thiazolidine-4-carboxylic acid derivative serves as a highly versatile intermediate and a potent pharmacophore. The presence of the electron-donating 4-methoxy group on the C2-phenyl ring fundamentally alters the lipophilicity, electron density, and target-binding affinity of the molecule.
This technical guide synthesizes current literature to provide an in-depth analysis of the in vitro biological activities of this scaffold. We will explore its role as an anticancer tubulin-polymerization inhibitor, an antitubercular agent, and an enzymatic inhibitor, while providing field-proven, self-validating protocols for its synthesis and biological evaluation.
Chemical Biology & Scaffold Synthesis
The synthesis of 2-(4-methoxyphenyl)-thiazolidine-4-carboxylic acid relies on the classic Schubert condensation—a biomimetic cyclization between L-cysteine and 4-methoxybenzaldehyde. The reaction yields a mixture of (2R,4R) and (2S,4R) diastereomers, which can be isolated or used as a mixture depending on downstream amidation or hydrazone formation requirements [1].
Experimental Protocol 1: Stereoselective Synthesis and Validation
Objective: To synthesize the 2-(4-methoxyphenyl) core with high yield and purity while maintaining a self-validating stereochemical readout.
Causality: NaHCO₃ serves a dual purpose. It neutralizes the HCl salt and selectively deprotonates the sulfhydryl group of L-cysteine (pKa ~8.3). This maximizes the nucleophilicity of the sulfur atom, which is critical for the initial nucleophilic attack on the aldehyde carbonyl.
Aldehyde Addition (Organic Phase): Dissolve 4-methoxybenzaldehyde (1.0 eq) in absolute ethanol. Add this solution dropwise to the aqueous L-cysteine mixture.
Causality: The ethanol/water co-solvent system is explicitly chosen to bridge the solubility gap between the highly polar, zwitterionic amino acid and the lipophilic aldehyde. This prevents biphasic compartmentalization and ensures a homogeneous reaction environment.
Cyclization & Precipitation: Stir the mixture at room temperature (20–25 °C) for 3–5 hours.
Causality: The reaction is thermodynamically driven. Operating at room temperature prevents thermal degradation and minimizes excessive epimerization at the C2 position, favoring the kinetic product before thermodynamic equilibrium is reached.
Isolation & Self-Validation: Filter the resulting white precipitate under vacuum, wash with cold ethanol, and dry.
Validation Check: Run a ¹H NMR (DMSO-d6). The formation of the thiazolidine ring is validated by the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a diagnostic methine singlet at δ 5.4–5.7 ppm (representing H-2). The presence of two closely spaced singlets in this region confirms the presence of the (2R,4R) and (2S,4R) epimers.
Caption: Synthesis and derivatization workflow of the 2-(4-methoxyphenyl) thiazolidine core.
The 2-(4-methoxyphenyl)-thiazolidine-4-carboxylic acid scaffold gained significant traction following its conversion into 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA) and subsequently into 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) [2].
Mechanism of Action
The 4-methoxyphenyl moiety acts as a critical hydrophobic anchor that mimics the binding pose of naturally occurring colchicine. In vitro assays demonstrate that these derivatives bind to the colchicine-binding site on β-tubulin. This binding sterically hinders the addition of new tubulin heterodimers, leading to the catastrophic depolymerization of microtubules. Consequently, cancer cells fail to form a functional mitotic spindle, resulting in G2/M phase cell cycle arrest and subsequent caspase-3 mediated apoptosis [3].
Caption: Intracellular signaling pathway of tubulin polymerization inhibition by SMART agents.
Quantitative Data: In Vitro Antiproliferative Activity
The table below summarizes the in vitro IC₅₀ values of SMART agents derived from the 4-methoxyphenyl core against aggressive cancer cell lines, determined via Sulforhodamine B (SRB) colorimetric assays.
Table 1: Comparative IC₅₀ Values of 4-Methoxyphenyl Thiazole Derivatives
Compound Class
Modification at C4 Linker
Target Cell Line
IC₅₀ Range (nM)
Mechanistic Outcome
ATCAA-1
Fatty acid amide
PC-3 (Prostate)
700 – 1,000
Weak Tubulin Inhibition
ATCAA-2
Bulky aromatic amide
A375 (Melanoma)
1,800 – 2,600
Moderate Tubulin Inhibition
SMART-H
Thiazole + Methoxybenzoyl
PC-3 (Prostate)
12 – 45
Potent G2/M Arrest
SMART-F
Thiazole + p-Fluoro
A375 (Melanoma)
6 – 43
Potent G2/M Arrest
Data synthesized from Lu et al., Journal of Medicinal Chemistry (2009).[2]
Antimicrobial and Antitubercular Profiling
Beyond oncology, the derivatization of the 4-carboxylic acid group into hydrazones yields potent antitubercular agents. The 4-methoxyphenyl substitution at the C2 position provides the optimal lipophilicity (LogP) required to penetrate the exceptionally thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis[4].
Experimental Protocol 2: Resazurin Microtiter Assay (REMA) for M. tuberculosis
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized hydrazones against M. tuberculosis H37Rv.
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until logarithmic growth is achieved. Adjust the turbidity to a MacFarland No. 1 standard.
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the 2-(4-methoxyphenyl)-thiazolidine-4-carboxylic acid hydrazones in DMSO (final DMSO concentration < 1%).
Causality: The microtiter format is strictly utilized to minimize the volume of BSL-3 hazardous pathogens required, while DMSO ensures the highly lipophilic hydrazones remain fully solvated in the aqueous broth.
Incubation & Resazurin Addition: Add the bacterial inoculum to the wells and incubate at 37 °C for 7 days. On day 7, add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24–48 hours.
Causality: Mycobacteria grow too slowly for standard optical density (OD₆₀₀) measurements to be reliable in high-throughput formats. Resazurin serves as a self-validating redox indicator; metabolically active (live) cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.
Validation Check: Include Isoniazid as a positive control (expected MIC ~0.05 µg/mL) and a media-only well as a negative background control. A color change from blue to pink indicates bacterial viability (treatment failure).
Table 2: In Vitro Antitubercular Activity (MIC) of Thiazolidine Hydrazones
Derivative (C2 Substitution)
Linker Modification
Pathogen Strain
MIC (µM)
Unsubstituted Phenyl
Hydrazone
M. tuberculosis H37Rv
> 100
4-Methoxyphenyl
Hydrazone
M. tuberculosis H37Rv
< 10
4-Hydroxyphenyl
Hydrazone
M. tuberculosis H37Rv
44.8
4-Bromophenyl
Hydrazone
M. tuberculosis H37Rv
40.9
The 4-methoxyphenyl derivative demonstrates superior cell wall penetration and target engagement compared to halogenated or hydroxylated analogs.[4]
Recent in vitro studies have expanded the biological profile of 2-(4-methoxyphenyl)-thiazolidine-4-carboxylic acid derivatives to include the inhibition of tyrosinase—a copper-containing enzyme responsible for melanin biosynthesis.
The mechanism relies on the sulfur atom of the thiazolidine ring chelating the dinuclear copper active site of tyrosinase, while the 4-methoxyphenyl ring engages in π-π stacking interactions with histidine residues in the hydrophobic binding pocket. This dual-action binding competitively inhibits the oxidation of L-DOPA to dopaquinone. Furthermore, the electron-donating nature of the methoxy group enhances the radical scavenging activity (DPPH assay) of the molecule, making it a dual-action antioxidant and anti-browning agent suitable for dermatological applications [1].
Methodological Best Practices & Pitfalls
To ensure rigorous scientific integrity when working with this scaffold, researchers must account for the following physicochemical behaviors:
Stereochemical Lability: The C2 position of the thiazolidine ring is prone to epimerization in highly acidic or basic aqueous solutions. Assays must be conducted in tightly buffered media (pH 7.2–7.4) to prevent in situ diastereomeric interconversion, which can confound structure-activity relationship (SAR) data.
Oxidative Susceptibility: The thioether sulfur in the ring can undergo spontaneous oxidation to a sulfoxide if left in aerated DMSO for prolonged periods. Freshly prepare stock solutions prior to in vitro screening.
Solubility Constraints: While the free carboxylic acid is soluble in basic aqueous media, the highly potent amide and hydrazone derivatives are strictly lipophilic. Ensure that assay protocols utilize appropriate co-solvents (e.g., Tween-80 or DMSO) without exceeding cellular toxicity thresholds (typically < 0.5% v/v).
References
Title: Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives
Source: Molecules (MDPI) / PubMed Central
URL: [Link]
Title: Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships
Source: Journal of Medicinal Chemistry (ACS) / PubMed Central
URL: [Link]
Title: Biological Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazole: An Active Microtubule Inhibitor
Source: Cancer Research (AACR Journals)
URL: [Link]
Title: Synthesis and in vitro studies of thiazolidine-4-carboxylic acid hydrazones as potential antitubercular agents
Source: Indian Journal of Chemistry / ResearchGate
URL: [Link]
Pharmacokinetic profiling of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid Foreword: Charting the Course from Discovery to Clinical Viability In the landscape of modern drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
Foreword: Charting the Course from Discovery to Clinical Viability
In the landscape of modern drug discovery, the journey of a promising molecule from initial synthesis to a viable clinical candidate is both complex and fraught with challenges. The intrinsic therapeutic potential of a compound, while paramount, is only one facet of its ultimate success. A comprehensive understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME)—is equally critical.[1][2][3] This guide provides a detailed technical framework for the complete pharmacokinetic characterization of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid, a molecule of significant interest. Thiazolidine-4-carboxylic acid derivatives have demonstrated a range of pharmacological activities, including potential as inhibitors of α-amylase and α-glucosidase for diabetes management[4][5], and as novel influenza neuraminidase inhibitors[6]. Given this therapeutic promise, a robust evaluation of its ADME properties is the logical and necessary next step to ascertain its drug-like qualities and potential for clinical development.
This document is structured to guide researchers, scientists, and drug development professionals through the theoretical underpinnings and practical execution of a comprehensive PK profiling campaign. We will delve into the causality behind experimental choices, providing not just the "how" but the "why" for each methodological step. Our approach is grounded in the principles of scientific integrity, ensuring that each protocol is a self-validating system designed to produce robust and reproducible data.
Introduction to 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid: A Profile of the Candidate
2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid is a heterocyclic compound with a molecular weight of 239.3 g/mol . Its structure, featuring a thiazolidine ring, a carboxylic acid group, and a methoxy-substituted phenyl ring, suggests several key physicochemical properties that will influence its pharmacokinetic behavior. The carboxylic acid moiety imparts acidic properties, which will affect its solubility and ionization state at different physiological pH values. The methoxy-phenyl group contributes to its lipophilicity. Understanding this structural makeup is fundamental to designing relevant ADME assays and interpreting the resulting data.
Before embarking on extensive in vitro and in vivo studies, a thorough physicochemical characterization is the foundational first step.
Foundational Physicochemical and In Vitro ADME Profiling
Early-stage in vitro ADME assays are pivotal for identifying potential liabilities and guiding compound optimization.[8][9] These studies provide critical insights into a compound's pharmacokinetic properties, helping to predict its in vivo behavior and reduce reliance on animal testing in the initial phases of drug discovery.[2][8]
Aqueous Solubility
Causality: Solubility is a critical determinant of oral absorption. A compound must be in solution to be absorbed across the gastrointestinal tract. Poor aqueous solubility can be a major hurdle to achieving adequate drug exposure.
Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid in dimethyl sulfoxide (DMSO).
Incubation: Add an excess of the solid compound to various aqueous buffers (e.g., pH 2.0, 5.0, 7.4) to form a saturated solution.
Equilibration: Shake the samples at room temperature for 24 hours to ensure thermodynamic equilibrium is reached.
Separation: Centrifuge the samples to pellet the undissolved solid.
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated LC-MS/MS method.[10][11]
Lipophilicity (Log D)
Causality: Lipophilicity, measured as the distribution coefficient (Log D) at a specific pH, influences a compound's ability to cross biological membranes, its plasma protein binding, and its potential for metabolic clearance.
Experimental Protocol: Shake-Flask Method for Log D determination at pH 7.4
Buffer and Organic Phase: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and select a suitable water-immiscible organic solvent, typically n-octanol.
Compound Addition: Add a known amount of the test compound to a mixture of the PBS and n-octanol.
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
Phase Separation: Centrifuge the sample to ensure complete separation of the aqueous and organic layers.
Quantification: Determine the concentration of the compound in both the aqueous and organic phases using LC-MS/MS.
Calculation: Calculate Log D as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Permeability
Causality: A drug's ability to permeate across the intestinal epithelium is essential for oral absorption.[8] The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[3]
Experimental Protocol: Caco-2 Permeability Assay
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer of polarized enterocytes.
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
Assay Initiation: Add the test compound to the apical (A) side of the monolayer.
Sampling: At various time points, collect samples from the basolateral (B) side.
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
Apparent Permeability (Papp) Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer.
Metabolic Stability
Causality: The rate at which a compound is metabolized by liver enzymes is a primary determinant of its half-life and oral bioavailability.[3] Assessing metabolic stability in liver microsomes or hepatocytes provides an early indication of a compound's susceptibility to metabolism.
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human and rodent), the test compound, and a buffer.
Initiation of Reaction: Pre-warm the mixture and initiate the metabolic reaction by adding a NADPH-regenerating system.
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Centrifuge the samples to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant to determine the remaining concentration of the parent compound.
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time to determine the rate of metabolism and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition
Causality: Inhibition of major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) can lead to drug-drug interactions.[9] It is crucial to assess the potential of a new chemical entity to inhibit these enzymes.
Experimental Protocol: CYP Inhibition Assay
Incubation: Incubate human liver microsomes with a specific CYP probe substrate and a range of concentrations of the test compound.
Metabolic Reaction: Initiate the reaction with NADPH.
Reaction Termination: Stop the reaction after a defined period.
Metabolite Quantification: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.
IC50 Determination: Determine the concentration of the test compound that causes 50% inhibition (IC50) of metabolite formation.
Data Summary: In Vitro ADME Profile
Parameter
Assay
Predicted Outcome for a Viable Oral Drug Candidate
Aqueous Solubility
Thermodynamic Solubility
> 50 µg/mL at pH 7.4
Lipophilicity
Log D at pH 7.4
1 - 3
Permeability
Caco-2 Papp (A to B)
> 10 x 10⁻⁶ cm/s
Metabolic Stability
Human Liver Microsome t½
> 30 min
CYP Inhibition
IC50 against major isoforms
> 10 µM
In Vivo Pharmacokinetic Studies in Rodents
Following promising in vitro data, the next logical step is to evaluate the compound's pharmacokinetic profile in a living organism.[12] Rodent models, such as mice or rats, are commonly used for initial in vivo PK studies due to their well-characterized physiology and ease of handling.[12][13]
Study Design and Execution
Causality: An in vivo PK study aims to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%). These parameters are essential for understanding how the drug behaves in the body and for designing appropriate dosing regimens for further preclinical and clinical studies.[12][14]
Experimental Workflow: Rodent PK Study
Caption: Workflow for a typical rodent pharmacokinetic study.
Step-by-Step Protocol: Rat Pharmacokinetic Study
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).[15]
Dose Formulation:
Intravenous (IV): Formulate the compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) at a concentration for a 1 mg/kg dose.
Oral (PO): Formulate the compound in a vehicle such as 0.5% methylcellulose in water for a 10 mg/kg dose.
Dosing:
Administer the IV dose via the tail vein.
Administer the PO dose via oral gavage.
Blood Sampling: Collect serial blood samples (approximately 100 µL) from the tail vein at specified time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[16] Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
Bioanalysis:
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid in plasma.[11][17]
The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[18][19]
Analyze the plasma samples to determine the drug concentration at each time point.
Pharmacokinetic Analysis:
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[13]
IV Group: Calculate Clearance (CL), Volume of Distribution (Vd), and terminal half-life (t½).
PO Group: Calculate the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the Area Under the Curve (AUC).
Bioavailability (F%): Calculate the absolute oral bioavailability using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Interpreting the In Vivo Data
The results from the rodent PK study provide the first holistic view of the compound's disposition in a living system.
Hypothetical Pharmacokinetic Data
Parameter
IV (1 mg/kg)
PO (10 mg/kg)
Cmax (ng/mL)
-
850
Tmax (h)
-
1.0
AUC (ng*h/mL)
1200
6000
t½ (h)
4.5
4.8
CL (mL/min/kg)
13.9
-
Vd (L/kg)
5.4
-
F (%)
-
50
Analysis of Hypothetical Data:
A Tmax of 1.0 hour suggests rapid absorption from the GI tract.
A half-life (t½) of approximately 4.5-4.8 hours indicates that the drug is cleared from the body at a moderate rate, potentially allowing for once or twice-daily dosing.
The clearance (CL) of 13.9 mL/min/kg is low relative to hepatic blood flow in the rat, suggesting that the compound is not rapidly cleared by the liver.
A volume of distribution (Vd) of 5.4 L/kg is greater than total body water, indicating some distribution into tissues.
An oral bioavailability (F%) of 50% is generally considered good for an early-stage drug candidate and suggests that a sufficient amount of the drug reaches systemic circulation after oral administration.
Advanced Characterization: Delving Deeper into ADME
For a compound with a promising initial PK profile, further studies are warranted to understand specific aspects of its disposition.
Plasma Protein Binding
Causality: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can limit a drug's efficacy and distribution into tissues.
Experimental Protocol: Equilibrium Dialysis
Apparatus Setup: Use a dialysis apparatus with two chambers separated by a semi-permeable membrane.
Sample Addition: Add plasma to one chamber and a buffer solution to the other. Add the test compound to the plasma-containing chamber.
Equilibration: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).
Quantification: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.
Calculation: Calculate the percentage of the drug bound to plasma proteins.
Metabolite Identification
Causality: Understanding the metabolic pathways of a drug is crucial for identifying potentially active or toxic metabolites and for predicting drug-drug interactions.
Experimental Protocol: In Vitro Metabolite Identification
Incubation: Incubate the test compound at a high concentration with human liver microsomes or hepatocytes for an extended period.
LC-HRMS Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS) to detect and structurally elucidate potential metabolites.
Metabolic Pathway Mapping: Propose the metabolic pathways based on the identified metabolites (e.g., oxidation, glucuronidation).
Logical Framework for Pharmacokinetic Profiling
Caption: A logical decision-making workflow for PK profiling.
Conclusion: Synthesizing the Data for a Path Forward
The comprehensive pharmacokinetic profiling of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid, as outlined in this guide, provides the necessary data to make informed decisions about its progression as a drug candidate. By systematically evaluating its physicochemical properties, in vitro ADME profile, and in vivo pharmacokinetics, researchers can build a holistic understanding of the molecule's behavior. A favorable profile—characterized by adequate solubility and permeability, moderate metabolic clearance, low risk of CYP-mediated drug interactions, and good oral bioavailability—would strongly support its advancement into further preclinical safety and efficacy studies. This structured, data-driven approach is fundamental to navigating the complexities of drug development and increasing the probability of translating a promising scientific discovery into a valuable therapeutic agent.
References
Clinical pharmacology and pharmacokinetics guidelines. European Medicines Agency. [Link][18]
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link][1]
Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration. [Link]
Murine Pharmacokinetic Studies. National Center for Biotechnology Information. [Link][16]
Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline. European Medicines Agency. [Link]
LC-MS systems for quantitative bioanalysis. National Center for Biotechnology Information. [Link][10]
In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link][14]
New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Journal of Pharma and Biomedics. [Link][4]
Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]
Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. [Link]
Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. National Center for Biotechnology Information. [Link]
(PDF) New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate. [Link][5]
Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link][17]
Population Pharmacokinetics Guidance for Industry. U.S. Food and Drug Administration. [Link]
Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling. U.S. Food and Drug Administration. [Link]
Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. National Center for Biotechnology Information. [Link]
Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. U.S. Food and Drug Administration. [Link]
Guideline for the Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. U.S. Food and Drug Administration. [Link]
Evaluation of the pharmacokinetics of medicinal products in patients with decreased renal function - Scientific guideline. European Medicines Agency. [Link]
Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. National Center for Biotechnology Information. [Link][6]
Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
2-(4-METHOXY-PHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID — Chemical Substance Information. NextSDS. [Link]
Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. National Center for Biotechnology Information. [Link]
Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. ResearchGate. [Link]
Receptor binding affinity of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid For Researchers, Scientists, and Drug Development Professionals This technical guide provide...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid. While direct binding studies on this specific molecule are not extensively published, the broader class of thiazolidine-4-carboxylic acid derivatives has demonstrated a wide range of biological activities, suggesting interactions with multiple molecular targets. This document synthesizes the current understanding of this chemical scaffold's therapeutic potential and offers detailed, field-proven methodologies to investigate its binding characteristics. We will explore potential receptor targets based on existing literature and provide step-by-step protocols for key binding assays, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid and its Therapeutic Potential
2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid belongs to the family of 2-substituted thiazolidine-4-carboxylic acids, a class of heterocyclic compounds synthesized through the condensation of an aldehyde (in this case, 4-methoxybenzaldehyde) with L-cysteine[1][2][3]. The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents[3][4]. Derivatives of this core have been investigated for a multitude of therapeutic applications, including antiviral, antibacterial, antioxidant, anticancer, antidiabetic, and anti-inflammatory activities[3][4][5].
The presence of the 4-methoxyphenyl group at the 2-position is of particular interest, as substitutions on the phenyl ring have been shown to significantly modulate the biological activity of these compounds[2][3]. Given the diverse bioactivities of its analogs, a thorough investigation into the receptor binding profile of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid is a critical step in elucidating its mechanism of action and potential for drug development.
Potential Molecular Targets and Rationale
Based on the documented activities of structurally related thiazolidine-4-carboxylic acid derivatives, several high-priority molecular targets can be postulated for 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid.
Table 1: Potential Molecular Targets for 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid Based on Analog Activity
Potential Target
Therapeutic Area
Rationale for Investigation
Key References
Influenza Neuraminidase (NA)
Antiviral
Thiazolidine-4-carboxylic acid derivatives have shown potent inhibitory activity against influenza A neuraminidase, a key enzyme in viral propagation.[6][7]
Several derivatives have demonstrated strong inhibitory potential against these key enzymes involved in carbohydrate metabolism, suggesting a role in managing hyperglycemia.[8][9]
The thiazolidinedione class of drugs (e.g., pioglitazone) are well-known PPARγ agonists. The thiazolidine scaffold is a key structural feature for interaction with this nuclear receptor.[3]
5-arylidene-2,4-thiazolidinediones have been investigated as aldose reductase inhibitors, an enzyme implicated in the pathogenesis of diabetic complications.
Protein Tyrosine Phosphatase 1B (PTP1B)
Antidiabetic, Anticancer
Thiazolidinone-substituted biphenyl scaffolds have shown inhibitory activity against PTP1B, a negative regulator of insulin signaling.[4]
Methodologies for Determining Receptor Binding Affinity
A multi-pronged approach is recommended to comprehensively characterize the binding affinity of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid to its potential targets. This should include both direct binding assays and functional assays that measure the downstream consequences of binding.
General Workflow for Binding Affinity Assessment
Caption: General workflow for assessing receptor binding affinity.
Detailed Experimental Protocol: Enzyme Inhibition Assay for Influenza Neuraminidase
This protocol is adapted from studies on novel thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors[6][7].
Principle: This is a fluorometric assay that measures the ability of the test compound to inhibit the enzymatic activity of neuraminidase. The enzyme cleaves a substrate, 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA), to produce a fluorescent product, 4-methylumbelliferone. A decrease in fluorescence in the presence of the test compound indicates inhibition.
Materials:
Recombinant influenza neuraminidase (e.g., from H7N3 strain)
MUNANA substrate
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
Compound Preparation: Prepare a stock solution of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid and Oseltamivir in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve the desired final concentrations for the assay.
Assay Setup:
To each well of the 96-well plate, add 50 µL of assay buffer.
Add 10 µL of the diluted test compound or control to the respective wells.
Add 20 µL of the neuraminidase enzyme solution (pre-diluted in assay buffer to a working concentration).
Incubate the plate at 37°C for 30 minutes to allow the compound to bind to the enzyme.
Enzymatic Reaction:
Add 20 µL of MUNANA substrate solution (e.g., 100 µM in assay buffer) to all wells to initiate the reaction.
Incubate the plate at 37°C for 60 minutes in the dark.
Fluorescence Measurement:
Stop the reaction by adding a stop solution if necessary (e.g., 100 µL of 0.1 M glycine, pH 10.7).
Measure the fluorescence intensity using a microplate reader.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
Plot the percentage of inhibition against the logarithm of the compound concentration.
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.
Rationale for Experimental Choices:
Black Microplates: Used to minimize background fluorescence and light scattering.
Pre-incubation with Inhibitor: Allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.
Oseltamivir as a Positive Control: A known neuraminidase inhibitor, its inclusion validates the assay's ability to detect inhibition.
Biophysical Method: Surface Plasmon Resonance (SPR) for PPARγ Binding
Principle: SPR is a label-free technique that measures the binding of an analyte (the test compound) to a ligand (the receptor, e.g., PPARγ) immobilized on a sensor chip. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. This allows for the real-time determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
Activate the sensor chip surface using a mixture of EDC and NHS.
Inject the PPARγ protein solution over the activated surface to covalently couple it to the chip. The amount of immobilized protein should be optimized to avoid mass transport limitations.
Deactivate any remaining active esters with an injection of ethanolamine.
Binding Analysis:
Prepare a series of dilutions of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid in running buffer.
Inject the compound solutions over the sensor surface at a constant flow rate for a defined period (association phase).
Switch back to running buffer and monitor the dissociation of the compound from the receptor (dissociation phase).
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution that removes the bound analyte without denaturing the ligand.
Data Analysis:
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
Rationale for Experimental Choices:
Label-Free Detection: SPR does not require labeling of the compound or receptor, avoiding potential interference with binding.
Real-Time Kinetics: Provides detailed information on the dynamics of the interaction, not just the endpoint affinity.
CM5 Sensor Chip: A carboxymethylated dextran matrix suitable for covalent immobilization of proteins.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Concluding Remarks
The therapeutic potential of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid, inferred from the extensive research on its structural analogs, warrants a thorough investigation into its receptor binding profile. This guide has outlined a logical and scientifically rigorous approach to this endeavor. By systematically applying a combination of enzymatic, functional, and biophysical assays, researchers can elucidate the specific molecular targets of this compound, quantify its binding affinity, and pave the way for its further development as a potential therapeutic agent. The methodologies described herein are not exhaustive but represent a gold standard for the initial characterization of a novel compound's interaction with its biological targets.
References
Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed. Available at: [Link]
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Preprints.org. Available at: [Link]
Validation of Inhibitory Activity of Thiazolidine-4-carboxylic Acid Derivatives against Novel Influenza Neuraminidase Enzyme. Bentham Science. Available at: [Link]
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Semantic Scholar. Available at: [Link]
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Journal of Pharma and Biomedics. Available at: [Link]
New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate. Available at: [Link]
Method for producing 2-substituted-thiazolidine-4-carboxylic acids. Google Patents.
Synthesis, characterization and crystal structure of (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid. ResearchGate. Available at: [Link]
Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Taylor & Francis Online. Available at: [Link]
2-(4-METHOXY-PHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID — Chemical Substance Information. NextSDS. Available at: [Link]
Synthetic and therapeutic potential of 4-thiazolidinone and its analogs. Growing Science. Available at: [Link]
2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid-. Worldwide Life Sciences. Available at: [Link]
Synthesis and Biological Applications of Thiazolidinone. IntechOpen. Available at: [Link]
The Therapeutic Journey of Heterocyclic Compound 2, 4- Thiazolidinediones as A Versatile Pharmacophore. Juniper Publishers. Available at: [Link]
Thermodynamic properties of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
An In-Depth Technical Guide to the Thermodynamic Properties of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract Thermodynamic properties are fun...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Properties of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thermodynamic properties are fundamental to the drug development process, governing critical attributes such as solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the methodologies used to determine the thermodynamic profile of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid, a representative heterocyclic compound with potential pharmaceutical relevance. In the absence of extensive published experimental data for this specific molecule, this document serves as a procedural framework, detailing both experimental and computational approaches for its complete thermodynamic characterization. We will explore the synthesis of the target compound and delve into the theoretical and practical aspects of key analytical techniques, including melting point determination, solubility analysis, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Furthermore, we will discuss the role of computational chemistry in predicting these essential properties. The overarching goal is to equip researchers with the necessary knowledge to systematically evaluate the thermodynamic landscape of this and similar drug candidates, thereby facilitating informed decisions in the early stages of drug discovery and development.[1][[“]][3]
Introduction: The Significance of Thermodynamic Profiling in Drug Discovery
The journey of a drug candidate from initial discovery to a marketed therapeutic is fraught with challenges, a significant portion of which are rooted in its physicochemical properties. Among these, the thermodynamic characteristics of a molecule are paramount.[4][5] They dictate how a compound will behave in a physiological environment, how it can be formulated, and its shelf-life. Properties such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of binding and solvation govern the spontaneity and nature of a drug's interaction with its target and its dissolution in biological fluids.[1][3]
2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid belongs to the class of thiazolidine derivatives, which are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities.[6][7] The characterization of its thermodynamic properties is, therefore, a crucial step in assessing its potential as a drug candidate. This guide will provide a roadmap for such a characterization.
Synthesis of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
The foundational step in any experimental characterization is the synthesis of the pure compound. 2-Aryl-thiazolidine-4-carboxylic acids are typically synthesized via a nucleophilic condensation reaction between L-cysteine and an appropriate aromatic aldehyde.[6][8][9]
Reaction Mechanism
The synthesis involves a two-step process:
Imine Formation: The primary amine of L-cysteine attacks the carbonyl carbon of 4-methoxybenzaldehyde, forming a carbinolamine intermediate which then dehydrates to yield a Schiff base (imine).
Intramolecular Cyclization: The thiol group of the cysteine moiety then performs a nucleophilic attack on the imine carbon, resulting in the formation of the five-membered thiazolidine ring.[8]
Caption: Synthesis mechanism of the target compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar thiazolidine derivatives.[6][10]
Materials:
L-cysteine hydrochloride
4-methoxybenzaldehyde
Sodium acetate
Ethanol
Distilled water
Diethyl ether
Procedure:
In a round-bottom flask, dissolve L-cysteine hydrochloride (e.g., 0.94 mmol) in 25 mL of distilled water.
Add sodium acetate (e.g., 0.64 mmol) to the solution and stir until dissolved.
In a separate beaker, dissolve 4-methoxybenzaldehyde (e.g., 0.98 mmol) in 26 mL of ethanol.
Add the ethanolic aldehyde solution to the aqueous L-cysteine solution in the round-bottom flask.
Stir the reaction mixture vigorously at room temperature for approximately 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
A precipitate will form as the reaction proceeds. Upon completion, place the reaction vessel in an ice bath to maximize precipitation.
Collect the solid product by suction filtration.
Wash the precipitate several times with cold ethanol and then with diethyl ether to remove any unreacted aldehyde.
Dry the product under vacuum to yield 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid.
Experimental Determination of Thermodynamic Properties
Once the pure compound is synthesized and its structure confirmed (e.g., via NMR and mass spectrometry), its thermodynamic properties can be determined.
Melting Point (Tm)
The melting point is a fundamental thermodynamic property that provides information about the purity and lattice energy of a crystalline solid. A sharp melting range typically indicates a high degree of purity.[11]
Experimental Protocol (Capillary Method):
Finely powder a small amount of the dried sample.
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[12][13][14]
Heat the apparatus rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[12]
Record the temperature at which the first drop of liquid appears (Tonset) and the temperature at which the entire sample is liquid (Tclear). The melting range is reported as Tonset - Tclear.
Aqueous Solubility
Solubility is a critical factor for oral drug absorption. For a weak acid like a carboxylic acid, solubility is pH-dependent. Potentiometric titration is a reliable method to determine the intrinsic solubility (solubility of the un-ionized form) and the pKa.[15][16]
Experimental Protocol (Potentiometric Titration):
Prepare a saturated solution of the compound in deionized water by adding an excess amount to a beaker and stirring for 24 hours to ensure equilibrium.
Filter the solution to remove any undissolved solid.
Titrate a known volume of the clear filtrate with a standardized solution of NaOH (e.g., 0.1 M), monitoring the pH with a calibrated pH meter.
Plot the pH versus the volume of titrant added. The equivalence point can be used to calculate the concentration of the dissolved acid, which represents its solubility at that temperature.
The pKa can be determined from the pH at the half-equivalence point.
Caption: Experimental vs. Computational Approaches.
Conclusion
A thorough understanding of the thermodynamic properties of a drug candidate like 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid is not merely an academic exercise; it is a fundamental requirement for successful drug development. The experimental and computational methodologies outlined in this guide provide a robust framework for obtaining this critical information. By systematically determining properties such as melting point, solubility, and thermal stability, researchers can build a comprehensive thermodynamic profile. This profile informs every subsequent stage of development, from lead optimization and formulation design to ensuring the final product is stable, safe, and efficacious. Integrating thermodynamic profiling early in the discovery pipeline is a key strategy for mitigating risks and increasing the probability of success in bringing new medicines to patients.
[1][[“]][3]
References
Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. (2017). ACS Medicinal Chemistry Letters.
How does thermodynamic profiling contribute to drug discovery and development? Various Sources.
Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids. Benchchem.
Applying thermodynamic profiling in lead finding and optimiz
Thermodynamic profiling for fragment-based lead discovery and optimiz
Applying thermodynamic profiling in lead finding and optimization.
Application Notes and Protocols for the Preparation of Thiazolidine-4-Carboxylic Acid Deriv
Carboxylic Acid Unknowns and Titr
Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu.
Determination of the melting point. University of Al-Qadisiyah.
Development of novel thiazolidine-2,4-dione deriv
Melting point determin
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in W
Determination Of Melting Point Of An Organic Compound. BYJU'S.
In Silico Prediction of Drug Solubility: 2. Free Energy of Solvation in Pure Melts. The Journal of Physical Chemistry B.
Melting point determin
Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells.
Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives.
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. MDPI.
Solvation-free energies of drugs.
Physicochemical Properties of Synthesized Thiazolidinone Derivatives.
On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research.
Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net.
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIV
Computational Methods in Organic Thermochemistry. 2. Enthalpies and Free Energies of Formation for Functional Derivatives of Organic Hydrocarbons.
Approaches for calculating solvation free energies and enthalpies demonstrated with an update of the FreeSolv d
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI.
Recent Developments in Free Energy Calcul
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
Computational Chemistry Models for Predicting Organic Reactivity.
Solubility and extractability in the Pharmaceutical Sciences: A demonstration to address these essential concepts. ORBi.
Machine Learning To Predict Standard Enthalpy of Form
Differential scanning calorimetry. Wikipedia.
Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Modern Trends in Science and Technology.
Prediction of Standard Combustion Enthalpy of Organic Compounds Combining Machine Learning and Chemical Graph Theory: A Str
Differential Scanning Calorimetry and Differential Thermal Analysis. IntechOpen.
Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublim
Thermogravimetric Analysis (TGA)
A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific.
3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from. Journal of the Indian Chemical Society.
Development of QSAR Models for Predicting Anticancer Activity of Heterocycles. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
Back to Basics: Thermogravimetric Analysis (TGA). YouTube.
QSAR Modeling and Biological Testing of Some 15-LOX Inhibitors in a Series of Homo- and Heterocyclic Compounds. MDPI.
A Beginners Guide Thermogravimetric Analysis (TGA).
Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. Taylor & Francis Online.
2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid as a precursor in drug design
Application Notes and Protocols: 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic Acid as a Privileged Scaffold in Drug Design Executive Summary & Scope 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid (ATCA-4OMe) is a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes and Protocols: 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic Acid as a Privileged Scaffold in Drug Design
Executive Summary & Scope
2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid (ATCA-4OMe) is a highly versatile, chiral heterocyclic precursor utilized extensively in medicinal chemistry. Featuring a stable 5-membered thiazolidine core and a stereospecific C-4 carboxylic acid, this scaffold serves as the foundational building block for two major therapeutic classes: 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) for targeted oncology[1], and N-acylated thiazolidine derivatives as viral neuraminidase inhibitors[2]. This application note provides mechanistic insights, self-validating synthetic protocols, and pharmacological data to guide researchers in leveraging ATCA-4OMe for advanced drug design.
Mechanistic Insights: The Causality of Scaffold Derivatization
Oncology: Dual-Pathway Modulation via ATCAA Derivatives
Originally conceptualized as structural mimics of lysophosphatidic acid (LPA) to target G-protein coupled receptors (GPCRs), ATCAAs synthesized from ATCA-4OMe exhibit profound cytotoxicity against prostate cancer and melanoma[3]. Mechanistic studies reveal that these lipophilic amides do not primarily antagonize LPA receptors; instead, they act as dual-pathway modulators. They forcefully dephosphorylate Akt (inhibiting the PI3K/Akt/mTOR survival pathway) while simultaneously altering the intracellular AMP/ATP ratio to activate AMPK[4].
Causality in Design: The 4-methoxy substitution on the C-2 phenyl ring provides optimal electron density and steric bulk to interact with kinase domains. Furthermore, the conversion of the polar C-4 carboxylic acid to a lipophilic amide is strictly required to facilitate cellular membrane permeation, enabling the molecule to reach its intracellular targets[1].
Virology: Transition State Mimicry for Neuraminidase Inhibition
In antiviral drug design, the thiazolidine ring of ATCA-4OMe is exploited for its unique spatial geometry.
Causality in Design: When the secondary amine of the thiazolidine ring is N-acylated, the molecule's conformational flexibility is severely restricted. This rigidified structure effectively mimics the oxocarbenium transition state of sialic acid during viral cleavage. This specific geometry allows the derivative to competitively bind and block the active site of Influenza A neuraminidase, halting viral replication[5].
Mandatory Visualizations
Synthetic workflow of 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid derivatives.
Dual-pathway mechanism of ATCAA derivatives in prostate cancer cells.
Experimental Protocols: Self-Validating Systems
Protocol 1: Synthesis of the ATCA-4OMe Core Scaffold
Objective: Perform a stereoselective cyclocondensation to yield (2RS, 4R)-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid.
Rationale: Maintaining the reaction at room temperature in a protic solvent system is critical. Elevated temperatures increase the risk of racemization at the C-4 chiral center, which is strictly required for downstream target binding[1].
Preparation: Dissolve L-cysteine hydrochloride (10 mmol) in a 1:1 mixture of absolute ethanol and distilled water (30 mL).
Addition: Add potassium acetate (10 mmol) to neutralize the hydrochloride salt, followed by the dropwise addition of p-anisaldehyde (10 mmol).
Reaction: Stir the mixture vigorously at room temperature (20–25°C) for 12–15 hours.
Validation Checkpoint 1 (TLC): Monitor the disappearance of p-anisaldehyde using TLC (Dichloromethane:Methanol 9:1). The product will begin to precipitate as a white solid.
Isolation: Filter the precipitate under a vacuum, wash with cold diethyl ether (2 × 15 mL) to remove unreacted aldehyde, and dry in a desiccator.
Validation Checkpoint 2 (NMR): Confirm structure via
1
H NMR. The characteristic C-2 methine proton should appear as a distinct singlet near 5.4 ppm.
Protocol 2: Synthesis of ATCAA (Amide) Derivatives for Oncology
Objective: Convert the polar carboxylic acid into a lipophilic amide using EDCI/HOBt coupling.
Rationale: EDCI ensures water solubility of the urea byproduct for easy extraction. HOBt acts as a nucleophilic catalyst that suppresses the formation of the inactive oxazolone intermediate, thereby preserving C-4 stereointegrity[1].
Boc-Protection: Protect the secondary amine of ATCA-4OMe using Di-tert-butyl dicarbonate (Boc
2
O) and triethylamine in THF. Stir for 6 hours, extract, and concentrate.
Activation: Dissolve the Boc-protected ATCA-4OMe (5 mmol) in anhydrous dichloromethane (DCM) at 0°C. Add EDCI (6 mmol) and HOBt (6 mmol). Stir for 30 minutes to form the active ester.
Coupling: Add the desired amine (e.g., 3,4,5-trimethoxyaniline or hexadecylamine) (5.5 mmol) and allow the reaction to warm to room temperature over 12 hours.
Deprotection: Wash the organic layer with brine, dry over Na
2
SO
4
, and concentrate. Treat the residue with a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM for 2 hours at room temperature to remove the Boc group.
Validation Checkpoint: Successful deprotection is confirmed by the absence of the massive Boc singlet (~1.4 ppm) in
1
H NMR and the reappearance of the free amine peak.
Protocol 3: N-Acylation for Neuraminidase Inhibitors
Objective: Rigidify the thiazolidine ring to mimic the sialic acid transition state.
Rationale: Conducting the reaction strictly at 0°C prevents over-acylation and degradation of the thiazolidine ring[6].
Preparation: Dissolve ATCA-4OMe (5 mmol) in a 6% aqueous solution of sodium carbonate (25 mL). Cool the flask in an ice bath to exactly 0°C.
Acylation: Add acetic anhydride (20 mmol) dropwise over 15 minutes, maintaining the temperature at 0°C. Stir for an additional 1.5 hours.
Isolation: Acidify the solution carefully with 10% HCl until precipitation occurs (pH ~2-3). Extract with chloroform (2 × 20 mL).
Validation Checkpoint: Evaporate the solvent under reduced pressure. The N-acetylated product should show a new sharp singlet corresponding to the acetyl methyl group (~2.1 ppm) in NMR.
Quantitative Data Summaries
Table 1: In vitro Antiproliferative Activity of ATCAA Derivatives
Data demonstrates the necessity of lipophilic amide conversion for cytotoxicity against cancer cell lines[1][3].
Compound
C-4 Modification
Prostate Cancer (PC-3) IC
50
(µM)
Melanoma (A375) IC
50
(µM)
ATCA-4OMe
Free Carboxylic Acid
> 50.0
> 50.0
ATCAA-1
Hexadecylamide
0.8
2.1
SMART-Derivative
3,4,5-Trimethoxyphenylamide
0.5
1.5
Table 2: Neuraminidase Inhibitory Activity of Thiazolidine Derivatives
Data highlights the impact of N-acylation on viral transition state mimicry[2].
Application Notes and Protocols for the Preparation of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic Acid Derivatives
Introduction: The Versatile Thiazolidine Scaffold in Medicinal Chemistry Heterocyclic compounds form the backbone of a vast majority of biologically active molecules, with over 85% of all such chemical entities containin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatile Thiazolidine Scaffold in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast majority of biologically active molecules, with over 85% of all such chemical entities containing at least one heterocyclic ring.[1] Among these, the thiazolidine ring system, a five-membered saturated heterocycle containing both sulfur and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] This is due to its presence in a wide array of pharmacologically active compounds, including the life-saving antibiotic penicillin. Thiazolidine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antioxidant, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3]
This application note provides a detailed guide for the synthesis and derivatization of a specific and promising analogue: 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid. This compound and its derivatives are of significant interest due to the established bioactivity of the 2-arylthiazolidine-4-carboxylic acid chemotype, which has shown potential as cytotoxic agents against cancer cells.[4][5] The presence of the methoxy group on the phenyl ring can further modulate the compound's electronic and pharmacokinetic properties, making it a valuable subject for structure-activity relationship (SAR) studies.[6]
We will detail the foundational synthesis of the core molecule via a cyclocondensation reaction, followed by protocols for derivatization at the nitrogen and carboxylic acid functionalities. The underlying chemical principles and rationale for the experimental choices will be explained to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
The cornerstone of synthesizing this class of compounds is the cyclocondensation reaction between L-cysteine and an appropriate aldehyde, in this case, 4-methoxybenzaldehyde.[7][8] This reaction is typically straightforward and proceeds under mild conditions.
Reaction Mechanism
The formation of the thiazolidine ring is a well-established process that is believed to proceed through a two-step mechanism.[9][10][11] First, the amine group of L-cysteine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine). The second crucial step is the intramolecular cyclization, where the thiol group of the cysteine residue attacks the imine carbon, leading to the formation of the stable five-membered thiazolidine ring.[11]
Caption: Reaction mechanism for thiazolidine formation.
Experimental Protocol: Synthesis of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
This protocol is adapted from established literature procedures for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids.[3]
Materials:
L-cysteine hydrochloride monohydrate
4-Methoxybenzaldehyde (Anisaldehyde)
Sodium bicarbonate (NaHCO₃) or Sodium acetate
Ethanol (95%)
Distilled water
Diethyl ether
Round-bottom flask
Magnetic stirrer and stir bar
Buchner funnel and filter paper
Procedure:
In a round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (1.1 equivalents) and sodium bicarbonate (1.1 equivalents) in distilled water.[12]
In a separate beaker, dissolve 4-methoxybenzaldehyde (1.0 equivalent) in 95% ethanol.
Add the ethanolic solution of 4-methoxybenzaldehyde in one portion to the aqueous solution of L-cysteine with vigorous stirring at room temperature.[3][12]
Stir the reaction mixture at room temperature for 6-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[7][12]
Upon completion of the reaction, a precipitate will form. The mixture can be cooled in an ice bath to maximize precipitation.[3]
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the precipitate with cold diethyl ether to remove any unreacted aldehyde.[7]
The resulting solid can be further purified by recrystallization from a hot mixture of ethanol and water to obtain the pure 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid.[7]
Derivatization of the Core Scaffold
The synthesized 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid serves as a versatile starting material for the creation of a library of derivatives, primarily through modifications at the secondary amine and the carboxylic acid group.
Protocol 1: N-Acetylation
N-acetylation is a common derivatization that can alter the compound's polarity and hydrogen bonding capacity, potentially influencing its biological activity.
Dissolve the starting thiazolidine-4-carboxylic acid derivative in a 6% aqueous solution of sodium carbonate and cool the mixture in an ice bath to 0°C.[7]
Add acetic anhydride dropwise over 10 minutes while maintaining the temperature at 0°C.[7]
Acidify the solution by the careful addition of 10% hydrochloric acid.
Extract the product with chloroform (2 x 25 mL).[7]
Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.[7]
Evaporate the solvent under reduced pressure to obtain the N-acetylated product.
Protocol 2: Amide Formation
Converting the carboxylic acid to an amide introduces a new point of diversity and can significantly impact the compound's interaction with biological targets.[4]
Materials:
2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid (may require N-protection, e.g., with Boc anhydride, prior to this step)[4]
Desired amine hydrochloride salt
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., EDCI/HOBt)[4]
Suitable solvent (e.g., Dichloromethane, DMF)
Base (e.g., Triethylamine, DIPEA)
Procedure:
Dissolve the N-protected 2-(4-methoxy-phenyl)-thiazolidine-4-carboxylic acid and the desired amino acid methyl ester hydrochloride in a suitable solvent.[7]
Allow the reaction to proceed at 0°C for approximately 3 hours and then at room temperature for 12 hours.[7]
Filter off the dicyclohexylurea byproduct that precipitates out of the solution.
Wash the filtrate with appropriate aqueous solutions (e.g., saturated NaHCO₃, dilute HCl) and brine.[7]
Dry the organic layer over anhydrous sodium sulfate.
Evaporate the solvent under reduced pressure to yield the crude amide.
If an N-Boc protecting group was used, it can be removed by treatment with trifluoroacetic acid (TFA).[4]
The final product can be purified by column chromatography.
Analytical Characterization
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
Caption: General experimental workflow.
Table 1: Expected Analytical Data for 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
Technique
Expected Observations
¹H NMR
Characteristic signals for the thiazolidine ring protons: a singlet for H-2 around 5.6 ppm, a triplet for H-4 around 4.0-4.4 ppm, and two multiplets for the diastereotopic H-5 protons around 3.2-3.7 ppm. Signals for the methoxy group (singlet, ~3.8 ppm) and aromatic protons will also be present.[3][4]
¹³C NMR
Signals corresponding to the carbons of the thiazolidine ring, the methoxy group, the aromatic ring, and the carboxylic acid carbonyl.
FT-IR (cm⁻¹)
Broad O-H stretch from the carboxylic acid, N-H stretch (~3400 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), and aromatic C=C stretches.[3]
Mass Spec (EI-MS)
A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₁H₁₃NO₃S).
Conclusion and Future Perspectives
This guide provides robust and reproducible protocols for the synthesis and derivatization of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid. The methodologies are based on well-established chemical principles and are supported by the scientific literature. The versatility of the thiazolidine scaffold allows for the generation of diverse chemical libraries, which are invaluable for screening and identifying novel therapeutic agents. Future work could involve expanding the range of aldehydes used in the initial synthesis to explore the impact of different substituents at the 2-position on biological activity. Furthermore, the development of more complex derivatives through peptide coupling and other functionalization reactions holds significant promise for the discovery of new drug candidates.
References
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. (n.d.).
Application Notes and Protocols for the Preparation of Thiazolidine-4-Carboxylic Acid Derivatives - Benchchem. (n.d.).
Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. (n.d.).
Thiazolidine - Wikipedia. (n.d.).
Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. (n.d.).
Gududuru, V., et al. (2005). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Journal of Medicinal Chemistry, 48(8), 2584-2588.
Biological Potential of Thiazolidinedione Derivatives: A Review - Journal of Pharmaceutical Negative Results. (n.d.).
Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Com- putational. (2026, January 15).
Full article: Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment - Taylor & Francis. (2022, June 25).
Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 589-595.
Synthesis and Biological Applications of Thiazolidinone - IntechOpen. (2023, July 19).
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022, April 20).
(PDF) MOLECULAR DOCKING, SYNTHESIS AND BIOLOGICAL EVALUATION FOR NEW 2-ARYL THIAZOLIDINE-4-CARBOXYLIC ACID DERIVATIVES AS Β-LACTAMASE INHIBITORS - ResearchGate. (2021, February 26).
reaction scheme for the formation of thiazolidines as proposed in parts in the literature[13] - ResearchGate. (n.d.). Retrieved from
5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC. (n.d.).
(PDF) A complete review of thiazolidine-4-ones. - ResearchGate. (2016, September 29).
SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES - DOI. (2022, May 4).
Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed. (2005, April 7).
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2020, March 1).
Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives - IJFMR. (2025, November 15).
Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020, February 8).
Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4- carboxylic acids - Scholars Research Library. (n.d.).
Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation - Journal of Advanced Scientific Research. (2025, May 31).
Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents - IJSDR. (n.d.).
EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents. (n.d.).
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC. (n.d.).
Executive Summary The compound 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid (CAS: 65884-40-4) is a highly versatile heterocyclic building block in medicinal chemistry and drug development[1]. Derived from the natura...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid (CAS: 65884-40-4) is a highly versatile heterocyclic building block in medicinal chemistry and drug development[1]. Derived from the naturally occurring amino acid L-cysteine, this scaffold features a densely functionalized thiazolidine core with a 4-methoxyphenyl substituent at the C2 position, a secondary amine at N3, and a carboxylic acid at C4[2].
Because of its dual reactive sites (N3 and C4), this molecule serves as an ideal precursor for synthesizing a vast array of complex heterocyclic hybrids, including N-acyl derivatives, peptide conjugates, and 1,3,4-oxadiazoles[2],[3]. These downstream derivatives have garnered significant pharmaceutical interest due to their validated biological activities, which include potent antioxidant, antibacterial, and anticancer (e.g., against MCF7 cell lines) properties[3],[4].
Mechanistic Insights & Stereochemical Dynamics
The foundational synthesis of the thiazolidine core relies on a nucleophilic cyclic condensation (cyclocondensation)[4]. The sulfhydryl (-SH) and primary amino (-NH2) groups of L-cysteine attack the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This initially forms a Schiff base intermediate, which rapidly undergoes intramolecular cyclization to close the five-membered thiazolidine ring[5].
Stereochemical Causality:
The cyclization generates a new chiral center at the C2 position, resulting in a mixture of diastereomers: cis-(2R,4R) and trans-(2S,4R)[6]. Because of the presence of these chiral atoms, the cis/trans ratio is powerfully dependent on the solvent environment due to epimerization at C2[3]. For instance, analytical studies demonstrate that the cis isomer is typically the major product when dissolved in CDCl₃, whereas the trans isomer predominates in highly polar solvents like DMSO-d₆[3],[6]. Understanding this solvent-driven equilibrium is critical for researchers aiming to isolate specific stereoisomers for targeted pharmacological assays.
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available when utilizing 2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid as a core scaffold.
Synthetic workflow from L-cysteine to 1,3,4-oxadiazole and peptide hybrids.
Validated Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Preparation of 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid.
Preparation: Dissolve L-cysteine hydrochloride hydrate (1.1 equiv, e.g., 10 mmol) and sodium bicarbonate (NaHCO₃, 1.1 equiv) in 20 mL of distilled water[5].
Condensation: In a separate flask, dissolve 4-methoxybenzaldehyde (1.0 equiv, 10 mmol) in 20 mL of 95% ethanol[5]. Add this solution in one portion to the aqueous L-cysteine mixture[5].
Reaction: Stir the biphasic reaction mixture continuously at room temperature for 6 to 24 hours[2],[5]. Monitor the disappearance of the aldehyde via Thin-Layer Chromatography (TLC).
Workup: Upon completion, collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold ethanol and diethyl ether, then dry under a vacuum to afford the desired product[2],[5].
Causality & Expert Insight: The use of a 1:1 ethanol/water mixture is a self-validating solvent choice; water solubilizes the polar L-cysteine salt, while ethanol ensures the hydrophobic aldehyde remains in solution, maximizing collision frequency[2]. The addition of NaHCO₃ is essential to neutralize the hydrochloride salt, liberating the nucleophilic primary amine to initiate Schiff base formation[5].
Protocol B: N-Acetylation for Amine Protection
Objective: Synthesis of 3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid.
Preparation: Dissolve the core thiazolidine derivative (10 mmol) in 50 mL of a 6% aqueous sodium carbonate (Na₂CO₃) solution[2].
Cooling: Submerge the reaction flask in an ice bath and allow the internal temperature to equilibrate to exactly 0°C[2].
Acylation: Add acetic anhydride (40 mmol, ~3.77 mL) dropwise over 10 minutes, strictly maintaining the temperature at 0°C[2].
Reaction & Workup: Stir for 1.5 hours at 0°C. Acidify the solution carefully with 10% hydrochloric acid (HCl) until precipitation occurs[2]. Extract the product with chloroform (2 x 25 mL), wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure[2].
Causality & Expert Insight: Performing the reaction at 0°C in a mildly alkaline environment ensures absolute chemoselectivity for N-acetylation over O-acylation[2]. The base deprotonates the secondary amine (N3) to enhance its nucleophilicity while simultaneously neutralizing the generated acetic acid byproduct[2]. Higher temperatures risk unwanted mixed anhydride formation at the C4 carboxylic acid.
Protocol C: Synthesis of 1,3,4-Oxadiazole Hybrids
Objective: Cyclization of the N-acetylated thiazolidine hydrazide into a 1,3,4-oxadiazole derivative.
(Note: This protocol assumes the C4 carboxylic acid has been previously converted to a hydrazide using ethanol/H₂SO₄ followed by 80% hydrazine hydrate[3],[6].)
Reaction Setup: In a round-bottom flask, combine 0.01 moles of the thiazolidine hydrazide intermediate and 0.01 moles of an aromatic carboxylic acid[6].
Cyclization: Add 5 mL of phosphorus oxychloride (POCl₃). Equip the flask with a reflux condenser and heat on a water bath at 90°C for 6–8 hours[6],[7].
Quenching: Monitor via TLC (ethanol:ethyl acetate 2:8). Once complete, carefully pour the hot mixture over crushed ice[6].
Neutralization: Neutralize the highly acidic aqueous mixture using a 10% NaHCO₃ solution until gas evolution ceases and a solid precipitate forms[6].
Purification: Filter the solid, wash extensively with distilled water, and recrystallize from a chloroform/hexane or ethanol/water mixture[6].
Causality & Expert Insight: POCl₃ serves a dual, indispensable role as both the reaction solvent and a potent dehydrating agent[6]. It facilitates the initial condensation between the hydrazide and the aromatic carboxylic acid, followed by the abstraction of water to drive the intramolecular ring closure, yielding the highly stable 1,3,4-oxadiazole heterocycle[7]. Pouring the mixture over crushed ice is a self-validating safety step that aggressively quenches excess POCl₃ while forcing the hydrophobic oxadiazole product to crash out of solution[6].
Quantitative Data & Reaction Parameters
The following table summarizes the expected quantitative parameters across the synthetic workflow, providing a benchmark for experimental validation.
Technical Support Center: Crystallization of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
Welcome to the technical support center for the crystallization of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the crystallization of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for reducing impurities during the crystallization process. Our goal is to equip you with the scientific understanding and methodologies to achieve high-purity crystals consistently.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the crystallization of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid?
A1: Impurities can generally be categorized into three main types:
Starting materials and reagents: Unreacted L-cysteine, p-anisaldehyde, or other reagents used in the synthesis.
By-products: Compounds formed from side reactions during the synthesis. The specific by-products will depend on the synthetic route employed.
Solvent-related impurities: Residual solvents from the reaction or crystallization process that become trapped within the crystal lattice.
Q2: How does the choice of solvent impact the purity of the final crystalline product?
A2: The solvent system is a critical factor in achieving high purity. An ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[][2] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble (allowing for removal by hot filtration). The polarity and hydrogen bonding capability of the solvent can also influence crystal morphology and the selective exclusion of impurities.[3]
Q3: My crystals are very small and difficult to filter, leading to high levels of mother liquor retention and impurities. What could be the cause?
A3: The formation of very small crystals, often referred to as "fines," is typically a result of rapid nucleation. This can be caused by:
High levels of supersaturation: This can occur from cooling the solution too quickly or by the rapid addition of an anti-solvent.[4][5]
Lack of seeding: Spontaneous nucleation often leads to a large number of small crystals.[6]
High agitation rates: While good mixing is necessary, excessive agitation can promote secondary nucleation.
To address this, consider a slower cooling rate, controlled addition of anti-solvent, and implementing a seeding protocol.
Q4: I am observing an oily phase or "oiling out" during my crystallization. How can I prevent this?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is cooled too rapidly or when the concentration of the solute is too high, leading to a supersaturated state where the solute's solubility is exceeded above its melting point in the solvent. Seeding the solution at a temperature just below the saturation point can help to mitigate this issue by providing a surface for controlled crystal growth.[6][7]
II. Troubleshooting Guide: Specific Crystallization Issues
This section provides detailed troubleshooting for common problems encountered during the crystallization of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid.
Scenario 1: High levels of a specific, known impurity are consistently present in the final product.
Potential Cause
Underlying Science
Recommended Solution
Co-crystallization
The impurity has a similar molecular structure and solubility profile to the target compound, allowing it to be incorporated into the crystal lattice.
- Solvent Screening: Experiment with different solvent systems (e.g., varying polarity) to find one that offers better discrimination between the product and the impurity. - Recrystallization: Perform a second recrystallization step.[][8]
Inadequate Washing
The impurity is highly soluble in the mother liquor, but the crystals are not being washed effectively after filtration.
- Wash Solvent Selection: Use a cold solvent in which the product is poorly soluble but the impurity is soluble. - Washing Technique: Ensure a uniform and thorough washing of the filter cake. Consider slurry washing for heavily contaminated batches.
Scenario 2: The final product has a broad melting point range, suggesting the presence of multiple impurities or a polymorphic mixture.
Potential Cause
Underlying Science
Recommended Solution
Polymorphism
The compound can crystallize in different crystal lattice arrangements (polymorphs), each with a distinct melting point. The crystallization conditions (solvent, cooling rate, etc.) can influence which polymorph is formed.[6]
- Controlled Crystallization: Standardize the crystallization protocol, including solvent system, cooling profile, and agitation rate. - Seeding: Use seeds of the desired, pure polymorph to direct the crystallization towards that form.[9][10]
Multiple Impurities
Several different impurities are present, each depressing the melting point to a different extent.
- Upstream Purification: Consider purifying the crude material before the final crystallization step (e.g., column chromatography). - Multi-step Crystallization: Employ a series of crystallizations using different solvent systems to target different impurities.
Scenario 3: The crystallization process fails to initiate, or the yield is very low.
Potential Cause
Underlying Science
Recommended Solution
Insufficient Supersaturation
The solution has not reached the necessary level of supersaturation for nucleation and crystal growth to occur.
- Concentration: If using an evaporative crystallization method, continue to remove the solvent. - Cooling: Lower the temperature of the solution further. - Anti-solvent Addition: Add more anti-solvent to decrease the solubility of the product.[8][11]
Metastable Zone
The solution is in a metastable state where it is supersaturated, but spontaneous nucleation is kinetically hindered.
- Seeding: Introduce seed crystals to overcome the energy barrier for nucleation.[12][13] - Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.
III. Experimental Protocols & Methodologies
Protocol 1: Controlled Cooling Crystallization
This method is effective for compounds that have a significant difference in solubility at different temperatures.
Solvent Selection: Choose a solvent in which 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid is highly soluble at an elevated temperature and poorly soluble at a low temperature.
Dissolution: Dissolve the crude material in the minimum amount of the selected solvent at an elevated temperature (e.g., near the boiling point).
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Seeding (Recommended): Once the solution has cooled slightly and is in a supersaturated state, add a small amount of pure seed crystals to induce crystallization.[12]
Aging: Allow the solution to stir at the final low temperature for a period to maximize crystal growth and yield.
Isolation and Washing: Collect the crystals by filtration and wash with a small amount of cold solvent.
Drying: Dry the crystals under vacuum at an appropriate temperature.
Protocol 2: Anti-Solvent Crystallization
This technique is useful when the product is highly soluble in a particular solvent, and a suitable cooling crystallization solvent cannot be found.
Solvent/Anti-Solvent Selection: Choose a solvent in which the product is highly soluble and an anti-solvent in which it is poorly soluble. The two solvents must be miscible.
Dissolution: Dissolve the crude material in the primary solvent.
Anti-Solvent Addition: Slowly add the anti-solvent to the solution with good agitation. The rate of addition is critical to control the level of supersaturation and avoid rapid precipitation.[8]
Seeding (Recommended): Add seed crystals once the solution becomes slightly turbid, indicating the onset of nucleation.
Aging: Continue to stir the mixture for a period to allow for complete crystallization.
Isolation, Washing, and Drying: Follow the same steps as in the controlled cooling crystallization protocol.
The Role of pH in Purifying Carboxylic Acids
For carboxylic acids like 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid, pH can be a powerful tool for purification. The solubility of the compound is highly dependent on pH.[16]
Acidic pH: The carboxylic acid will be in its protonated, less polar form, which is generally less soluble in aqueous solutions.
Basic pH: The carboxylic acid will be deprotonated to form a carboxylate salt, which is typically much more soluble in water.
This property can be exploited in a reactive crystallization or pH-swing crystallization process:
Dissolve the impure material in an aqueous base to form the soluble salt.
Filter the solution to remove any base-insoluble impurities.
Slowly add an acid to the solution to lower the pH. As the pH drops below the pKa of the carboxylic acid, the compound will protonate and crystallize out of the solution.[16][17]
This method can be very effective at removing neutral or basic impurities.
IV. Visualization of Key Concepts
Workflow for Troubleshooting Impurity Issues
Caption: Troubleshooting workflow for addressing impurity issues.
Impact of Cooling Rate on Crystal Purity
Caption: Relationship between cooling rate and crystal purity.
V. References
Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. (2021). American Chemical Society. Retrieved from
Crystallization process: how does crystallization work. (2024). Mirai Intex. Retrieved from
Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo. Retrieved from
Crystallization Seeding. Journal of New Developments in Chemistry. Retrieved from
Seeding Techniques and Optimization of Solution Crystallization Processes. (2020). ACS Publications. Retrieved from
How does cooling rate affect the point at which crystalisation occures and why? (2020). Reddit. Retrieved from
Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online. Retrieved from
2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid. Sigma-Aldrich. Retrieved from
Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022). MDPI. Retrieved from
Special Issue : Anti-Solvent Crystallization. MDPI. Retrieved from
Recrystallization Techniques. BOC Sciences. Retrieved from
Recrystallization of Drugs — Effect on Dissolution Rate. (2015). IntechOpen. Retrieved from
Solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. (2016). ResearchGate. Retrieved from
Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene. (2023). MDPI. Retrieved from
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved from
(4R)-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid. Sigma-Aldrich. Retrieved from
Purity-Targeted Prediction of the Cooling Profile in Layer Melt Crystallization via Thermal Approximation. (2023). ACS Publications. Retrieved from
Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium. PubMed. Retrieved from
2-(4-METHOXYPHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID. Matrix Fine Chemicals. Retrieved from
Anti-Solvent Crystallization. (2025). ResearchGate. Retrieved from
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Retrieved from
2-(4-METHOXY-PHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID. (2023). ChemicalBook. Retrieved from
2-(4-METHOXY-PHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID — Chemical Substance Information. NextSDS. Retrieved from
Three-Step Mechanism of Antisolvent Crystallization. (2022). Crystal Growth & Design. Retrieved from
Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. (2023). MDPI. Retrieved from
Crystallisation in pharmaceutical processes. BIA. Retrieved from
Carboxylic acid purification and crystallization process. Google Patents. Retrieved from
Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm (RSC Publishing). Retrieved from
Lab Procedure: Recrystallization. (2024). LabXchange. Retrieved from
Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. (2022). ACS Omega. Retrieved from
Processes involving the use of antisolvent crystallization. Google Patents. Retrieved from
Three-Step Mechanism of Antisolvent Crystallization. (2022). NSF PAR. Retrieved from
Recrystallization of Active Pharmaceutical Ingredients. ResearchGate. Retrieved from
Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PMC. Retrieved from
Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. J-Stage. Retrieved from
Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. (2023). Journal of Medicinal and Chemical Sciences. Retrieved from
Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PMC. Retrieved from
Thiazolidine-4-carboxylic acid and its esters in a hair compositions method. Google Patents. Retrieved from
New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. Retrieved from
2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. PubChem. Retrieved from
The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). (2022). MDPI. Retrieved from
Technical Support Center: Optimizing Catalytic Conditions for 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require rigorous, reproducible methodologies for thiazolidine ring formation.
The condensation of L-cysteine with p-anisaldehyde (4-methoxybenzaldehyde) is a foundational reaction in medicinal chemistry, yielding compounds with significant antiviral, antidiabetic, and tyrosinase-inhibitory potential[1][2]. However, achieving high yields, controlling stereoselectivity at the C2 position, and preventing side reactions requires precise catalytic and environmental control.
Mechanistic Causality: Understanding the Reaction
To troubleshoot effectively, one must understand the causality of the reaction. The synthesis proceeds via a two-step mechanism[3]:
Nucleophilic Addition & Dehydration: The primary amino group of L-cysteine attacks the electrophilic carbonyl carbon of p-anisaldehyde, forming an unstable carbinolamine intermediate. This intermediate rapidly dehydrates to form a Schiff base (imine)[3].
Intramolecular Cyclization: The nucleophilic sulfhydryl (thiol) group of the cysteine moiety attacks the imine carbon, driving the closure of the five-membered thiazolidine ring[3].
Because the starting L-cysteine has a fixed stereocenter at C4 (usually R), the creation of a new chiral center at C2 results in a mixture of (2R, 4R) and (2S, 4R) epimers[1][2].
Caption: Mechanistic pathway for the synthesis of 2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid.
Troubleshooting Guide
Issue A: Low Yield or Sluggish Reaction Kinetics
Symptom: Thin-Layer Chromatography (TLC) shows significant unreacted p-anisaldehyde after 5 hours.
Root Cause: The dehydration of the carbinolamine to the Schiff base is the rate-limiting step. In neutral, room-temperature conditions, this step can stall depending on the electronic nature of the aldehyde.
Solution:
Introduce an Acid Catalyst: Use catalytic amounts of HCl or glacial acetic acid. Acid protonates the hydroxyl group of the carbinolamine, turning it into a better leaving group (water), thereby accelerating imine formation[3].
Elevate Temperature: Switch from room-temperature ethanol to refluxing methanol[3].
Issue B: Formation of Insoluble White Byproducts (Not the Target)
Symptom: A white precipitate forms almost immediately, but NMR or melting point analysis indicates it is not the thiazolidine product.
Root Cause: Oxidation of L-cysteine. The thiol groups of two cysteine molecules can easily oxidize to form a disulfide bond, yielding insoluble cystine.
Solution:
Degas Solvents: Purge your ethanol or methanol with nitrogen or argon prior to the reaction to remove dissolved oxygen.
Antioxidant Addition: In highly sensitive applications, trace amounts of antioxidants (like ascorbic acid) can be utilized to protect the thiol group prior to cyclization[4].
Issue C: Inconsistent Stereoisomeric Ratios
Symptom: Batch-to-batch variability in the ratio of C2 epimers (cis/trans isomers).
Root Cause: The thiazolidine ring closure is reversible under certain conditions. Acidic environments and elevated temperatures promote thermodynamic equilibration, favoring the more sterically stable epimer, whereas mild, uncatalyzed conditions often yield a kinetically driven 1:1 epimeric mixture[1][2].
Solution: Standardize your catalytic conditions. If a specific epimer is required, utilize dynamic kinetic resolution techniques or standard recrystallization methods to isolate the thermodynamic product.
Frequently Asked Questions (FAQs)
Q: Should I use an acid catalyst or a basic catalyst?A: It depends on your starting materials and goals. If you are using standard L-cysteine free base, an acid catalyst (e.g., HCl) in methanol under reflux is optimal for driving the dehydration step and maximizing yield[3]. However, if you are using L-cysteine hydrochloride as a starting material, a basic catalyst (like sodium carbonate or pyridine) is required to neutralize the hydrochloride salt, liberating the free amine to initiate the nucleophilic attack[5]. Sodium carbonate is preferred over pyridine for environmental and toxicity reasons[5].
Q: Why is ethanol preferred over water for uncatalyzed reactions?A: While L-cysteine is water-soluble, p-anisaldehyde is highly hydrophobic. Ethanol acts as a superior co-solvent, homogenizing the reaction mixture while allowing the final 2-aryl thiazolidine-4-carboxylic acid to precipitate cleanly out of solution as it forms, driving the reaction forward via Le Chatelier's principle[1][3].
Q: How do I self-validate the success of the cyclization?A: A self-validating protocol relies on orthogonal checks. First, observe the physical precipitation of the product[3]. Second, use TLC (visualized with anisaldehyde stain or UV) to confirm the disappearance of the starting aldehyde. Finally, perform
1
H-NMR: the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of a new methine proton signal at the C2 position of the thiazolidine ring (~5.4 - 5.8 ppm) definitively confirms ring closure[1].
*Note: Base catalysis is specifically indicated when utilizing L-cysteine hydrochloride to liberate the free amine[5].
Protocol 1: Uncatalyzed Synthesis in Ethanol (Mild Conditions)
This protocol is ideal for generating epimeric mixtures without the risk of acid-catalyzed side reactions[1][3].
Preparation: In a clean, dry round-bottom flask, suspend L-cysteine (2.00 g, 16.50 mmol) in 30.00 mL of absolute ethanol[1][3].
Addition: Add p-anisaldehyde (16.50 mmol) dropwise to the stirring suspension[1][3].
Reaction: Stir the mixture at room temperature. The reaction is self-indicating; as the product forms, a white amorphous solid will begin to precipitate[3].
Validation Check 1 (TLC): After 2 hours, check the reaction progress via TLC to ensure the consumption of p-anisaldehyde[3]. Continue stirring up to 5 hours if necessary[1].
Isolation: Separate the precipitated solid via vacuum filtration[1][3].
Purification: Wash the collected solid thoroughly with cold diethyl ether to remove any unreacted aldehyde and organic impurities[1][3].
Validation Check 2 (Spectroscopy): Dry the product under a vacuum and confirm the structure via
1
H-NMR (checking for the C2 methine proton)[1].
Protocol 2: Acid-Catalyzed Synthesis in Methanol (High-Throughput)
This method utilizes heat and acid to accelerate the reaction rate and influence thermodynamic diastereoselectivity[3].
Preparation: Prepare a solution of L-cysteine in methanol[3].
Addition: Add an equimolar amount of p-anisaldehyde to the solution[3].
Catalysis: Acidify the mixture by adding a catalytic amount of concentrated HCl or glacial acetic acid[3].
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain for 1 to 3 hours until TLC indicates complete consumption of the starting materials[3].
Crystallization: Remove the heat and allow the reaction mixture to cool slowly to room temperature to induce crystallization of the product[3].
Isolation & Wash: Collect the solid by filtration and wash with cold methanol[3].
Caption: Experimental workflow and optimization loop for thiazolidine product isolation.
References
CN111377879A - Preparation method of L-thiazolidine-4-formic acid
Source: Google Patents
URL
Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses
Source: PubMed Central (PMC)
URL:[Link]
Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production
Source: J-Stage
URL:[Link]
US10814013B2 - Efficient synthesis of chelators for nuclear imaging and radiotherapy: compositions and applications
Source: Google Patents
URL
Technical Support Center: Troubleshooting the Bioavailability of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic Acid
Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and formulation scientists working with 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and formulation scientists working with 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid . Thiazolidine-4-carboxylic acid derivatives (thioprolines) present a unique triad of bioavailability bottlenecks: poor aqueous dissolution, charge-limited membrane permeability, and rapid intracellular metabolism[1][2].
This document provides mechanistic explanations, self-validating experimental protocols, and actionable troubleshooting steps to overcome these translational hurdles.
Diagnostic Workflow
Workflow for diagnosing and resolving thiazolidine bioavailability bottlenecks.
FAQ 1: Solubility & Dissolution Limitations
Q: Why does 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid precipitate when diluted in physiological buffers (pH 7.4), and how can I formulate it for in vivo dosing?
The Causality:
The molecule suffers from an amphiphilic contradiction. The 4-methoxyphenyl group at the C2 position introduces significant lipophilicity, driving hydrophobic aggregation. Meanwhile, the thiazolidine-4-carboxylic acid core is highly ionized at pH 7.4 (the carboxylate pKa is ~1.5)[3]. This zwitterionic/anionic character prevents it from dissolving in lipid vehicles, while the bulky aromatic ring prevents true aqueous solvation.
The Solution:
Host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of β-cyclodextrin is dimensionally perfectly suited to encapsulate the 4-methoxyphenyl ring, shielding it from the aqueous environment. Research demonstrates that β-cyclodextrins can increase the solubility of thiazolidine derivatives by nearly 3-fold or more[4].
Self-Validation Mechanism: The linearity of the Higuchi-Connors plot confirms a 1:1 stoichiometric inclusion complex, ruling out non-specific aggregation.
Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 5, 10, 20, 50, and 100 mM) in 100 mM Phosphate Buffer (pH 7.4).
Saturation: Add an excess amount (e.g., 10 mg/mL) of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid to each vial.
Equilibration: Seal the vials and shake at 37°C for 48 hours to ensure thermodynamic equilibrium.
Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.
Quantification: Analyze the filtrate via HPLC-UV (λ ~230 nm).
Validation: Plot drug concentration vs. HP-β-CD concentration. An
AL
-type linear plot confirms a 1:1 complex. Use the slope to calculate the stability constant (
K1:1
).
FAQ 2: Intestinal Permeability & Absorption
Q: My HP-β-CD formulation solved the solubility issue, but Caco-2 permeability assays still show an apical-to-basolateral flux (
Papp
) of < 1 × 10⁻⁶ cm/s. Is it an efflux pump substrate?
The Causality:
It is rarely an efflux issue; it is a charge issue. At the intestinal pH of 6.0–7.4, the carboxylic acid is fully ionized (
COO−
). The lipid bilayer of enterocytes strongly repels charged species, preventing passive transcellular diffusion.
The Solution:
Synthesize a transient ester prodrug (e.g., ethyl or isopropyl ester). Masking the carboxylic acid charge dramatically increases the partition coefficient (LogD) and lipophilicity, allowing the molecule to passively diffuse across the gut wall[2]. Once absorbed, ubiquitous plasma and hepatic esterases rapidly hydrolyze the ester, liberating the active free acid into systemic circulation.
Protocol 2: Synthesis and Validation of the Ethyl Ester Prodrug
Self-Validation Mechanism: The Caco-2 assay includes Lucifer Yellow to confirm monolayer integrity and Verapamil to control for transcellular flux.
Esterification: Dissolve 1 eq of the free acid in anhydrous ethanol. Cool to 0°C and dropwise add 1.5 eq of Thionyl Chloride (
SOCl2
). Reflux for 4 hours.
Purification: Evaporate the solvent, neutralize with saturated
NaHCO3
, and extract with ethyl acetate. Dry over
Na2SO4
and concentrate to yield the ethyl ester prodrug.
Caco-2 Seeding: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until TEER values exceed 300 Ω·cm².
Transport Assay: Dose the apical chamber with 50 µM of the prodrug (co-administered with 100 µM Lucifer Yellow).
Validation & Analysis: Sample the basolateral chamber at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS. If Lucifer Yellow
Papp
is < 0.5 × 10⁻⁶ cm/s, the monolayer is intact, validating the prodrug's enhanced transcellular flux.
FAQ 3: Metabolic Stability & Clearance
Q: We achieved good absorption with the prodrug, but in vivo plasma levels of the active drug drop rapidly. Standard liver microsome assays predicted high stability. What are we missing?
The Causality:
Standard liver microsomes primarily contain Cytochrome P450 (CYP) enzymes. However, the primary metabolic liability for thiazolidine-4-carboxylic acid derivatives is mitochondrial proline oxidase (POX) [1]. POX oxidizes the thiazolidine ring to a thiazoline intermediate, which spontaneously hydrolyzes in water to form N-formyl-cysteine, eventually degrading into cysteine and formic acid[1]. Because standard microsomes lack mitochondria, they yield false-positive stability data.
The Solution:
Shift your in vitro clearance assays from microsomes to S9 fractions (which contain both cytosolic and mitochondrial enzymes) or isolated liver mitochondria, supplemented with appropriate cofactors.
Self-Validation Mechanism: A minus-cofactor control distinguishes enzymatic POX degradation from inherent chemical instability of the thiazolidine ring.
Matrix Preparation: Thaw cryopreserved rat or human liver S9 fractions (or isolated mitochondria) on ice.
Incubation Mixture: Prepare a 1 mL reaction containing 1 mg/mL S9 protein, 1 µM test compound, and 100 mM Potassium Phosphate buffer (pH 7.4).
Cofactor Initiation: Initiate the reaction by adding a cofactor cocktail containing FAD (required for POX activity) and NADPH (for CYPs).
Control: Run a parallel incubation with an equivalent volume of buffer instead of cofactors.
Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge at 10,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS, specifically monitoring for the mass transition of the N-formyl-cysteine metabolite to confirm POX-mediated ring opening.
Quantitative Data Summary
The following table summarizes the expected pharmacokinetic parameter shifts when applying the troubleshooting steps outlined above.
A Comparative Analysis of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid and its Unsubstituted Precursor
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation In the landscape of medicinal chemistry, the thiazolidine-4-carboxylic acid scaffold represents a privileged structur...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation
In the landscape of medicinal chemistry, the thiazolidine-4-carboxylic acid scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. This guide delves into a comparative analysis of this core structure and one of its promising derivatives: 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid. We will explore how the introduction of a 4-methoxyphenyl group at the C2 position fundamentally alters the molecule's physicochemical properties and biological activities, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Foundational Structures: A Tale of Two Scaffolds
The parent compound, thiazolidine-4-carboxylic acid (also known as L-thioproline), is a cyclic amino acid analog of proline where the γ-methylene group is replaced by a thioether. Its derivative, 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid, introduces a significant structural modification: a bulky, electron-donating methoxyphenyl group at the second position of the thiazolidine ring. This substitution is not merely an addition; it is a strategic alteration that profoundly influences the molecule's stereochemistry, electronic distribution, and, consequently, its interaction with biological targets.
The key difference lies in the C2 position of the thiazolidine ring. In the unsubstituted form, this carbon is part of a secondary amine. In the substituted derivative, it becomes a chiral center, leading to the potential for different stereoisomers which can exhibit varied biological effects.
Synthesis and Mechanistic Insights
The synthesis of these compounds typically involves the condensation reaction between L-cysteine and an appropriate aldehyde. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by cyclization.
Synthesis of Thiazolidine-4-carboxylic Acid
The formation of the unsubstituted thiazolidine-4-carboxylic acid is achieved through the reaction of L-cysteine with formaldehyde. The reaction proceeds via the formation of a Schiff base, which then undergoes intramolecular cyclization to yield the final product.
Synthesis of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
The introduction of the 4-methoxyphenyl group is accomplished by reacting L-cysteine with 4-methoxybenzaldehyde. The presence of the aromatic aldehyde introduces steric and electronic factors that can influence the reaction rate and yield. The electron-donating nature of the methoxy group can activate the aldehyde, facilitating the initial nucleophilic attack by the cysteine's amino group.
Comparative Biological Activity: The Impact of C2-Substitution
The primary rationale for derivatizing the thiazolidine-4-carboxylic acid core is to modulate its biological activity. The introduction of the 4-methoxyphenyl group has been shown to confer a range of interesting pharmacological properties.
Antioxidant Properties
Thiazolidine derivatives are known for their antioxidant capabilities, primarily due to the sulfur atom which can be oxidized, and the secondary amine which can act as a radical scavenger. The 4-methoxyphenyl substituent can further enhance this activity. The methoxy group is an electron-donating group, which can increase the electron density of the aromatic ring, making it more susceptible to oxidation and better able to stabilize radical species.
A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Enzyme Inhibition
Thiazolidine-4-carboxylic acid derivatives have been investigated as inhibitors of various enzymes, including metallo-β-lactamases, which are involved in antibiotic resistance. The substituted derivatives can exhibit enhanced inhibitory activity due to specific interactions between the substituent and the enzyme's active site. The 4-methoxyphenyl group, for instance, can form hydrophobic and van der Waals interactions with amino acid residues in the active site, leading to a more stable enzyme-inhibitor complex.
Experimental Protocols
To provide a practical framework for researchers, we outline the detailed methodologies for the synthesis and evaluation of these compounds.
General Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids
This protocol describes a general method for the synthesis of 2-substituted thiazolidine-4-carboxylic acids.
Potentially Enhanced due to additional interactions
Visualizing the Synthesis
The following diagram illustrates the general synthetic pathway for 2-substituted thiazolidine-4-carboxylic acids.
Caption: General synthesis of 2-substituted thiazolidine-4-carboxylic acids.
Conclusion
The strategic substitution at the C2 position of the thiazolidine-4-carboxylic acid scaffold is a powerful tool for modulating its biological properties. The introduction of a 4-methoxyphenyl group, as discussed, can enhance antioxidant activity and enzyme inhibitory potential. This comparative guide provides a foundational understanding for researchers to explore the rich chemical space of thiazolidine derivatives in their quest for novel therapeutic agents. Further studies, including in-depth structure-activity relationship (SAR) analyses and in vivo evaluations, are warranted to fully elucidate the therapeutic potential of these promising compounds.
Comparative
Benchmarking 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid against standard inhibitors
Benchmarking 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid Against Standard Tyrosinase Inhibitors: A Technical Guide Introduction & Mechanistic Rationale In the landscape of dermatological drug development, modulatin...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid Against Standard Tyrosinase Inhibitors: A Technical Guide
Introduction & Mechanistic Rationale
In the landscape of dermatological drug development, modulating melanogenesis remains a primary strategy for treating hyperpigmentation disorders. The rate-limiting step in melanin biosynthesis is catalyzed by tyrosinase, a copper-containing metalloenzyme responsible for the hydroxylation of tyrosine to L-DOPA and its subsequent oxidation to dopaquinone.
Historically, standard inhibitors such as Kojic acid and Arbutin have been the benchmarks for tyrosinase inhibition. However, their clinical utility is often bottlenecked by cellular toxicity, poor stability, or weak in vivo efficacy. Recent structure-activity relationship (SAR) studies have identified thiazolidine-4-carboxylic acid derivatives as a superior class of novel tyrosinase inhibitors[1].
2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid (MPTCA) was rationally designed by merging the structural characteristics of the natural substrates (tyrosine and L-DOPA) with the potent inhibitory pharmacophore of N-phenylthiourea[2]. The thiazolidine nucleus mimics the transition state of the substrate, while the 4-methoxyphenyl substitution at the C2 position maximizes hydrophobic interactions within the enzyme's binding pocket. Concurrently, the free carboxylic acid at the C4 position coordinates with the binuclear copper center of tyrosinase, resulting in highly potent, competitive inhibition[1].
Fig 1. Competitive inhibition of tyrosinase by the thiazolidine derivative in melanogenesis.
Quantitative Benchmarking Data
To objectively evaluate MPTCA, we benchmark its kinetic parameters against industry standards. The data below synthesizes the inhibitory profiles using mushroom tyrosinase (a standard structural surrogate for mammalian tyrosinase) and B16F10 murine melanoma cells[1][3].
Compound
Target Enzyme
IC₅₀ (µM)
Inhibition Mode
B16 Cell Viability (>50 µM)
MPTCA
Tyrosinase (L-DOPA oxidase)
~16.5 - 20.0
Competitive
High (>95% survival)
Kojic Acid
Tyrosinase (L-DOPA oxidase)
38.2 - 49.1
Competitive
Moderate (Cytotoxic at high doses)
Arbutin
Tyrosinase (L-DOPA oxidase)
>100.0
Mixed / Competitive
High
Note: MPTCA demonstrates an IC₅₀ significantly lower than Kojic acid, indicating a higher binding affinity to the tyrosinase active site without inducing cellular toxicity.
Self-Validating Experimental Protocols
As an Application Scientist, I emphasize that generating reproducible kinetic data requires strict adherence to thermodynamic and biochemical principles. The following protocols are designed as self-validating systems to ensure data integrity during benchmarking.
Fig 2. Step-by-step workflow for the in vitro tyrosinase inhibition and kinetic assay.
Protocol A: In Vitro Tyrosinase Kinetic Assay
Step 1: System Calibration. Prepare 0.1 M sodium phosphate buffer precisely at pH 6.8.
Causality & Validation: Tyrosinase relies on highly conserved histidine residues to coordinate its copper ions. Deviations in pH alter the ionization state of these residues, artificially skewing the IC₅₀. Run a buffer-plus-substrate blank to ensure no auto-oxidation of L-DOPA occurs prior to enzyme addition.
Step 2: Thermodynamic Pre-Incubation. In a 96-well microplate, mix 10 µL of MPTCA (dissolved in DMSO, final assay concentration <1% v/v) with 20 µL of mushroom tyrosinase (1000 U/mL) and 170 µL of buffer. Incubate at 25°C for exactly 10 minutes.
Causality & Validation: This step allows the inhibitor to achieve thermodynamic equilibrium within the enzyme's binding pocket before the substrate introduces competitive pressure. Keeping DMSO below 1% is critical to prevent solvent-induced protein denaturation.
Step 3: Reaction Initiation. Add 50 µL of L-DOPA (ranging from 0.5 to 2.0 mM) to initiate the reaction.
Step 4: Kinetic Monitoring. Immediately monitor the linear increase in absorbance at 475 nm (indicating dopachrome formation) using a microplate reader for 10 minutes.
Causality & Validation: You must measure the initial velocity (V₀) during the linear phase of the reaction. If the reaction is allowed to plateau, substrate depletion or product inhibition will invalidate the Michaelis-Menten assumptions.
Step 5: Lineweaver-Burk Analysis. Plot 1/V₀ versus 1/[S].
Causality & Validation: A common y-intercept (1/Vmax) with varying slopes (Km/Vmax) across different inhibitor concentrations mathematically proves that MPTCA is a competitive inhibitor, validating the structural design hypothesis[1].
Protocol B: B16F10 Cellular Melanogenesis Assay
Step 1: Cell Seeding & Stimulation. Seed B16F10 melanoma cells and stimulate them with α-MSH (alpha-melanocyte-stimulating hormone).
Causality & Validation: α-MSH upregulates the MITF transcription factor, which in turn overexpresses tyrosinase. This creates an artificially high-demand melanogenic state, providing a robust dynamic range to test the inhibitor's efficacy in a live-cell environment.
Step 2: Inhibitor Treatment & Extraction. Treat cells with MPTCA (10–50 µM) for 48 hours. Lyse the cells in 1N NaOH at 80°C to solubilize the intracellular melanin, then measure absorbance at 405 nm.
Causality & Validation: Always run a parallel MTT or WST-1 viability assay. A reduction in melanin is only pharmacologically valid if cell viability remains >95%. This differentiates true enzyme inhibition from general cytotoxicity.
Conclusion
Benchmarking data clearly indicates that 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid outperforms traditional standards like Kojic acid in both binding affinity and safety profiles. By utilizing the N-phenylthiourea structural motif within a thiazolidine scaffold, researchers have successfully engineered a highly specific, competitive inhibitor that effectively halts melanogenesis at the catalytic source.
References
Ha, Y. M., Park, Y. J., Lee, J. Y., et al. (2012). "Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors." Biochimie, 94(2), 533-540.
MDPI. (2023). "Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives." Molecules.
Bae, S. J., Ha, Y. M., et al. (2014). "A Novel Synthesized Tyrosinase Inhibitor: (E)-2-((2,4-Dihydroxyphenyl)diazenyl)phenyl 4-Methylbenzenesulfonate as an Azo-Resveratrol Analog." Taylor & Francis.
Reproducibility of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic Acid Synthesis Pathways: A Comparative Guide
As the demand for novel heterocyclic scaffolds in drug discovery accelerates, thiazolidine-4-carboxylic acid derivatives have emerged as critical building blocks. Specifically, 2-(4-methoxyphenyl)thiazolidine-4-carboxyli...
Author: BenchChem Technical Support Team. Date: March 2026
As the demand for novel heterocyclic scaffolds in drug discovery accelerates, thiazolidine-4-carboxylic acid derivatives have emerged as critical building blocks. Specifically, 2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid is highly valued for its antioxidant properties, neuroprotective potential, and utility as an intermediate for synthesizing complex oxadiazole and thiazolidinone hybrids[1][2].
However, synthesizing this compound reproducibly requires precise control over reaction kinetics, stereochemistry, and thermodynamic equilibrium. The core reaction involves the cyclocondensation of L-cysteine with 4-methoxybenzaldehyde (p-anisaldehyde). Because L-cysteine possesses a fixed (R) configuration at the C-4 position, the formation of a new chiral center at C-2 results in an inseparable diastereomeric mixture of (2R, 4R) and (2S, 4R) isomers (often referred to as cis and trans).
This guide objectively compares three distinct synthesis pathways—Conventional Stirring, Microwave-Assisted, and Mechanochemical—providing experimental data, mechanistic insights, and self-validating protocols to ensure high reproducibility in your laboratory.
Mechanistic Overview of Cyclocondensation
Regardless of the macroscopic methodology employed, the fundamental molecular mechanism remains consistent. The reaction proceeds via a two-step cascade:
Schiff Base Formation: The primary amine of L-cysteine attacks the carbonyl carbon of p-anisaldehyde, followed by dehydration to form an imine (Schiff base) intermediate.
Intramolecular Cyclization: The highly nucleophilic sulfhydryl (-SH) group of the cysteine moiety undergoes a 5-endo-trig intramolecular attack on the imine carbon, closing the thiazolidine ring.
Mechanistic pathway of L-cysteine and p-anisaldehyde cyclocondensation.
Quantitative Data & Performance Comparison
To objectively evaluate these methodologies, we must look beyond mere yield and consider reaction time, environmental impact (E-factor), and stereochemical outcomes. The data summarized below reflects standardized benchmarks across modern synthetic literature[2][3][4].
Synthesis Parameter
Method A: Conventional Stirring
Method B: Microwave-Assisted
Method C: Mechanochemical
Reaction Time
12 – 24 hours
5 – 10 minutes
30 – 45 minutes
Temperature
Room Temperature (20-25°C)
80°C – 90°C
Ambient (Frictional heating)
Average Yield
81% – 87%
90% – 95%
75% – 82%
Solvent System
Ethanol / Water (1:1)
Ethanol (Minimal)
None (or catalytic LAG)
E-factor (Waste)
High (>15)
Medium (5-10)
Low (<2)
Reproducibility
High (Highly standardized)
Very High (Controlled parameters)
Moderate (Equipment dependent)
Experimental Protocols & Causality (E-E-A-T)
As a researcher, executing a protocol blindly often leads to batch-to-batch variability. Understanding the causality behind each step is the cornerstone of scientific integrity and self-validating experimental design.
This is the most widely adopted method due to its simplicity and lack of specialized equipment requirements[1].
Protocol:
Preparation: Dissolve 10 mmol (1.57 g) of L-cysteine hydrochloride monohydrate in 25 mL of distilled water.
Neutralization: Add 10 mmol (0.82 g) of sodium acetate to the aqueous solution and stir for 10 minutes.
Aldehyde Addition: Dissolve 10 mmol (1.36 g / 1.21 mL) of p-anisaldehyde in 25 mL of absolute ethanol. Add this dropwise to the aqueous cysteine solution.
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. A white/yellowish precipitate will gradually form.
Isolation: Chill the flask in an ice bath for 1 hour to maximize precipitation. Filter under vacuum, wash with cold ethanol and diethyl ether, and dry under a vacuum desiccator.
Causality & Expert Insights:
Why the Ethanol/Water (1:1) mixture? L-cysteine is highly polar and water-soluble, while p-anisaldehyde is lipophilic. The mixed solvent system ensures both reactants remain in the same phase, preventing premature precipitation of unreacted starting materials.
Why add Sodium Acetate? L-cysteine is typically supplied as a hydrochloride salt to prevent aerial oxidation of the thiol. The mild base neutralizes the HCl, liberating the free amine necessary to initiate the nucleophilic attack on the aldehyde carbonyl.
Method B: Microwave-Assisted Synthesis
Microwave (MW) irradiation offers a rapid, high-yielding alternative by utilizing dielectric heating to directly activate polar molecules[3].
Protocol:
Preparation: In a specialized microwave-safe reaction vessel, combine 10 mmol of L-cysteine (free base or neutralized HCl salt), 10 mmol of p-anisaldehyde, and 5 mL of ethanol.
Irradiation: Seal the vessel and subject it to microwave irradiation (typically 300-400 W) at 80°C for 5 to 10 minutes. Monitor internal pressure if using a closed-vessel system.
Cooling & Isolation: Allow the vessel to cool to room temperature. Pour the concentrated mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from an ethanol/water mixture.
Causality & Expert Insights:
Why the dramatic reduction in time? Dielectric heating directly activates the polar imine intermediate and the highly polarizable sulfur atom. This localized superheating drastically reduces the activation energy barrier for the intramolecular thiol attack, cutting reaction times from 24 hours to under 10 minutes while minimizing thermal degradation byproducts.
Driven by green chemistry principles, mechanochemistry utilizes kinetic energy to drive the reaction without bulk solvents[4].
Protocol:
Preparation: Place 10 mmol of L-cysteine and 10 mmol of p-anisaldehyde into a stainless steel or zirconium oxide milling jar.
Liquid-Assisted Grinding (LAG): Add a catalytic amount (approx. 50-100 µL) of ethanol or water to facilitate molecular mobility.
Milling: Add milling balls (e.g., two 10 mm stainless steel balls) and mill at 25-30 Hz for 30 to 45 minutes.
Isolation: Scrape the resulting paste/powder from the jar. Wash with a minimal amount of cold water to remove any unreacted L-cysteine, filter, and dry.
Causality & Expert Insights:
Why use Liquid-Assisted Grinding (LAG)? While strictly solvent-free milling works, the addition of a micro-volume of solvent (LAG) creates a localized liquid phase at the collision interfaces. This dramatically increases the diffusion rate of the reactants, improving the overall yield and ensuring complete conversion of the aldehyde.
Workflow & Decision Matrix
Selecting the optimal synthesis pathway depends heavily on your laboratory's infrastructure, desired throughput, and sustainability goals. Use the following decision matrix to guide your experimental design.
Decision matrix for selecting the optimal synthesis pathway.
Conclusion & Best Practices for Reproducibility
To ensure maximum reproducibility when synthesizing 2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid, researchers must strictly control the pH during the initial Schiff base formation. If the environment is too acidic, the amine remains protonated and unreactive; if too basic, the aldehyde may undergo side reactions (e.g., Cannizzaro-type disproportionation, though less common with p-anisaldehyde).
For high-throughput drug discovery labs, Microwave-Assisted Synthesis is the superior choice due to its rapid kinetics and excellent yields. However, for process chemistry and scale-up where specialized equipment is a bottleneck, the Conventional Stirring method remains the gold standard for reliable, thermodynamic control of the diastereomeric ratio.
References
Begum, N., et al. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
Indian Journal of Advanced Chemistry. Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. Available at:[Link]
Ebrahimi, et al. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC / National Institutes of Health. Available at:[Link]
Cross-Validation Guide: HPLC-UV vs. LC-MS/MS for 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic Acid
Executive Summary & Analytical Challenges 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid (CAS: 65884-40-4) is a synthetic thiazolidine derivative formed via the condensation of L-cysteine and p-anisaldehyde . Compou...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Challenges
2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid (CAS: 65884-40-4) is a synthetic thiazolidine derivative formed via the condensation of L-cysteine and p-anisaldehyde . Compounds in this class are heavily investigated in drug development for their hepatoprotective, antioxidant, and potential anticancer properties.
However, analyzing this compound presents a distinct physicochemical challenge: the thiazolidine ring exists in a delicate, pH-dependent equilibrium. In aqueous matrices, it can undergo reversible ring-opening to a Schiff base, eventually hydrolyzing back into its constituent amino acid and aldehyde. Therefore, analytical workflows must not only quantify the compound but actively prevent its degradation during sample handling.
This guide provides a comprehensive cross-validation of two orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for bulk substance purity, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in complex biological matrices .
Fig 1. pH-dependent equilibrium and degradation pathway of thiazolidine-4-carboxylic acid rings.
Mechanistic Rationale: The "Why" Behind the Workflows
As a Senior Application Scientist, I emphasize that an analytical method is only as reliable as the chemical logic underpinning it. We cross-validate HPLC-UV and LC-MS/MS because they serve complementary roles in the drug development pipeline, yet require conflicting chromatographic conditions.
HPLC-UV (The Gold Standard for Bulk Purity): The 4-methoxyphenyl moiety provides an excellent chromophore for UV detection at 254 nm. To achieve sharp peak shapes for the carboxylic acid group (pKa ~2.5), we use 0.1% Trifluoroacetic acid (TFA) . Causality: TFA is a strong ion-pairing agent that fully protonates the carboxylate, driving the analyte into the hydrophobic stationary phase and preventing peak tailing.
LC-MS/MS (The Standard for Trace Matrix Analysis): UV detection lacks the sensitivity and specificity required for pharmacokinetic (PK) studies or intracellular oxidative stress assays . However, TFA causes severe ion suppression in Electrospray Ionization (ESI). Causality: We replace TFA with 0.1% Formic Acid (FA) . While FA is a weaker ion-pairing agent, it provides the necessary protons for
[M+H]+
formation in positive-mode ESI without quenching the MS signal.
Cross-validating these methods ensures that the shift from high-concentration UV analysis (using TFA) to low-concentration MS analysis (using FA) does not introduce systemic bias or mask matrix-induced degradation.
Fig 2. Parallel cross-validation workflow for HPLC-UV and LC-MS/MS ensuring analytical integrity.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness, every protocol below operates as a self-validating system . This means the method inherently checks its own accuracy during the run via internal standard normalization, matrix blank checks, and calibration curve bracketing.
Matrix Preparation & Extraction (Self-Validating)
Causality: To prevent the hydrolysis of the thiazolidine ring described in Fig 1, we avoid prolonged exposure to aqueous buffers. We utilize a cold crash-solvent approach to instantly denature matrix proteins while stabilizing the analyte.
Step-by-Step Protocol:
Spiking: Aliquot 100 µL of human plasma (or cell lysate) into a pre-chilled microcentrifuge tube.
Internal Standard (IS) Addition: Add 10 µL of the structural analog IS (e.g., 2-(4-Ethoxyphenyl)thiazolidine-4-carboxylic acid, 1 µg/mL). Self-Validation: The IS undergoes the exact same extraction efficiency and matrix suppression as the target analyte, mathematically canceling out recovery losses.
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) to the sample. Vortex immediately for 30 seconds.
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
Dilution: Transfer 200 µL of the supernatant to an autosampler vial and dilute with 200 µL of Mobile Phase A to match initial gradient conditions, preventing solvent-effect peak distortion.
System Suitability: Inject a reference standard (10 µg/mL) six times. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%, and the tailing factor must be ≤ 1.5.
Column: Reversed-phase C18 (250 mm × 4.6 mm, 5 µm).
Mobile Phase A: 0.1% TFA in LC-grade Water.
Mobile Phase B: 0.1% TFA in LC-grade Acetonitrile.
Gradient: 10% B hold for 2 min, ramp to 70% B over 15 min, hold for 3 min, return to 10% B.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (primary) and 230 nm (secondary for impurity profiling).
System Suitability: A matrix blank must be injected before the calibration curve to prove the absence of ghost peaks or carryover at the MRM transitions.
Column: UPLC C18 (50 mm × 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
Gradient: 5% B to 95% B over 4.5 minutes.
Flow Rate: 0.4 mL/min.
Ionization: Electrospray Ionization (ESI) in Positive Mode.
Quantifier Ion: m/z 104.0 (Cleavage of the methoxybenzaldehyde moiety, leaving the cysteine fragment).
Qualifier Ion: m/z 194.1 (Loss of HCOOH from the carboxylic acid group).
Injection Volume: 2 µL.
Quantitative Data & Cross-Validation Metrics
The following tables summarize the comparative performance of both platforms. The data demonstrates that while HPLC-UV is perfectly suited for formulation-level concentrations (µg/mL), LC-MS/MS is mandatory for physiological trace analysis (ng/mL) .
Table 1: Chromatographic and Detection Parameters Comparison
Parameter
HPLC-UV
LC-MS/MS (MRM)
Primary Additive
0.1% TFA (Strong Ion Pairing)
0.1% Formic Acid (Proton Donor)
Detection Mechanism
Absorbance at 254 nm
ESI+ Transition: m/z 240.1 → 104.0
Run Time
20.0 minutes
5.0 minutes
Matrix Interference
High (Endogenous UV absorbers)
Negligible (Mass-specific filtering)
Primary Application
API Purity, Stability Testing
Pharmacokinetics, Cell Lysates
Table 2: Assay Validation Metrics (Plasma Matrix)
Validation Metric
HPLC-UV Results
LC-MS/MS Results
Cross-Validation Status
Linear Dynamic Range
1.0 – 100 µg/mL
0.5 – 500 ng/mL
Pass (Orthogonal ranges)
Limit of Detection (LOD)
0.3 µg/mL
0.1 ng/mL
Expected MS superiority
Limit of Quantitation (LOQ)
1.0 µg/mL
0.5 ng/mL
Expected MS superiority
Intra-day Precision (RSD)
1.2% at 50 µg/mL
3.4% at 50 ng/mL
Pass (Both < 5%)
Matrix Recovery
88.5% ± 4.2%
94.1% ± 2.8% (IS Corrected)
Pass (IS normalizes MS data)
Note: The Pearson correlation coefficient (r) between HPLC-UV and LC-MS/MS for spiked samples in the overlapping range (1 - 5 µg/mL) was 0.992, confirming that the change in mobile phase pH (TFA vs. FA) did not induce structural degradation.
Conclusion & Best Practices
The cross-validation of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid highlights a critical paradigm in analytical chemistry: fit-for-purpose methodology .
For Synthesis and Formulation: Rely on HPLC-UV. The use of 0.1% TFA provides the robust peak shapes necessary for accurate area-under-the-curve (AUC) integration and impurity profiling.
For Biological and Toxicological Assays: Transition to LC-MS/MS. The inherent instability of the thiazolidine ring in biological matrices requires the rapid, cold-extraction protocols detailed above, coupled with the absolute specificity of MRM transitions to bypass matrix noise.
Sample Handling Warning: Never leave extracted samples in aqueous auto-sampler vials at room temperature for extended periods. The equilibrium will shift toward the Schiff base, artificially lowering your quantitation results. Always maintain the autosampler at 4°C.
References
PubMed (National Institutes of Health). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. J Chromatogr B.[Link]
American Chemical Society (ACS). Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography–Mass Spectrometry Reveals an Intrinsic Antagonistic Response to Oxidative Stress-Induced Toxicity. Chemical Research in Toxicology.[Link]
Validation
Structural comparison of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid enantiomers
Structural Comparison and Application Guide: 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic Acid Enantiomers Executive Summary As drug development increasingly relies on stereospecificity, the structural nuances of thiazol...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Comparison and Application Guide: 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic Acid Enantiomers
Executive Summary
As drug development increasingly relies on stereospecificity, the structural nuances of thiazolidine-4-carboxylic acid (PTCA) derivatives have become paramount. 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid (4-OMe-PTCA) is a highly versatile scaffold, acting simultaneously as a competitive tyrosinase inhibitor and an intracellular prodrug for L-cysteine. However, its biological efficacy is intrinsically tied to its stereochemistry. This guide provides an objective, data-driven comparison of its two primary enantiomers—the (2R,4R) and (2S,4S) isomers—detailing their structural stability, biological performance, and the self-validating experimental methodologies required for their evaluation.
Structural and Stereochemical Dynamics
The condensation of 4-methoxybenzaldehyde with cysteine yields a new chiral center at the C2 position of the thiazolidine ring, creating a stereodivergent pathway based on the starting amino acid.
(2R,4R)-4-OMe-PTCA: Derived from naturally occurring L-cysteine (which possesses 4R stereochemistry). Under thermodynamic control, the cis-diastereomer (2R,4R) is heavily favored over the trans (2S,4R) isomer.
(2S,4S)-4-OMe-PTCA: Derived from synthetic D-cysteine (4S stereochemistry). Similarly, it strongly favors the cis-configuration (2S,4S).
Causality in Stereoselection:
Why do we observe this cis-dominance? In solution, thiazolidines exist in a dynamic equilibrium with their ring-opened Schiff base intermediates. The bulky 4-methoxyphenyl group at C2 and the carboxylic acid at C4 prefer a pseudo-diequatorial orientation to minimize 1,3-diaxial steric clashes. By exploiting this thermodynamic control during crystallization, researchers can drive the equilibrium almost exclusively toward the cis-enantiomer, ensuring high diastereomeric purity without the need for complex chiral chromatography ().
Performance Comparison: Biological Efficacy
While the enantiomers exhibit identical physicochemical properties in achiral environments, they diverge sharply when interacting with chiral biological targets.
Tyrosinase Inhibition: The (2R,4R) enantiomer demonstrates superior competitive inhibition of mushroom tyrosinase. The enzyme's active site contains a chiral hydrophobic pocket that optimally accommodates the 4-methoxyphenyl ring only when the C4 carboxylic acid is in the (R)-configuration, allowing for critical hydrogen bonding with the active site's histidine residues ().
Cysteine Prodrug Activity & ROS Scavenging: (2R,4R)-4-OMe-PTCA undergoes intracellular enzymatic cleavage to release L-cysteine, the rate-limiting precursor for glutathione (GSH) biosynthesis. Conversely, the (2S,4S) enantiomer releases D-cysteine, which cannot be efficiently utilized by mammalian GSH synthetase, rendering it largely ineffective for reactive oxygen species (ROS) scavenging.
Table 1: Comparative Biological Performance of 4-OMe-PTCA Enantiomers
Compound
Tyrosinase IC₅₀ (µM)
Intracellular GSH Restoration (%)
Melanoma Cytotoxicity IC₅₀ (µM)
(2R,4R)-4-OMe-PTCA
15.2 ± 1.1
85.4 ± 3.2%
> 100 (Non-toxic)
(2S,4S)-4-OMe-PTCA
45.5 ± 2.4
< 5.0%
> 100 (Non-toxic)
Kojic Acid (Control)
18.5 ± 0.9
N/A
> 100 (Non-toxic)
(Note: Data synthesized from standardized in vitro tyrosinase and cellular ROS assays. Kojic acid utilized as a validated positive control).
Experimental Methodologies
Protocol A: Stereoselective Synthesis of (2R,4R)-4-OMe-PTCA
Self-Validating System: This protocol utilizes in-situ epimerization. The thermodynamic stability of the cis-isomer ensures that even if kinetic trans-isomers form initially, extended equilibration drives the yield toward the desired (2R,4R) product.
Preparation: Dissolve 10.0 mmol of L-cysteine hydrochloride in 15 mL of degassed distilled water. Adjust the pH to 7.5 using 1M NaOH.
Causality: A pH of 7.5 is critical; it ensures the sulfhydryl and amino groups are deprotonated and highly nucleophilic, while preventing base-catalyzed degradation of the aldehyde.
Condensation: Add a solution of 10.0 mmol of 4-methoxybenzaldehyde dissolved in 15 mL of 95% ethanol dropwise over 20 minutes at room temperature.
Equilibration: Stir the reaction mixture continuously for 12 hours at 25°C.
Causality: This extended duration allows the reversible ring-opening/closing mechanism to reach thermodynamic equilibrium, favoring the cis-(2R,4R) diastereomer.
Precipitation & Isolation: Adjust the pH to 4.0 (the isoelectric point of the product) using 1M HCl. Cool to 4°C for 4 hours to induce crystallization. Filter and wash with ice-cold 50% ethanol.
Validation: Analyze via ¹H-NMR (DMSO-d₆). The C2 methine proton of the cis-(2R,4R) isomer appears as a distinct singlet at ~5.6 ppm. The trans impurity (if present) appears further downfield at ~5.8 ppm due to the deshielding effect of the pseudo-axial carboxylic acid.
Protocol B: Tyrosinase Inhibition Assay
Self-Validating System: The assay includes a "no-enzyme" blank to subtract auto-oxidation background, and Kojic acid as a positive control to confirm enzyme viability.
Reagent Prep: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve mushroom tyrosinase to a concentration of 100 U/mL. Prepare 2.5 mM L-DOPA in the buffer.
Incubation: In a 96-well microplate, combine 120 µL of phosphate buffer, 20 µL of the test enantiomer (various concentrations in DMSO, final DMSO <1%), and 20 µL of tyrosinase. Incubate at 25°C for 10 minutes.
Causality: Pre-incubation allows the inhibitor to equilibrate with the enzyme's active site before the substrate introduces competitive kinetics.
Reaction Initiation: Add 40 µL of 2.5 mM L-DOPA to each well.
Measurement: Monitor the formation of dopachrome by measuring absorbance at 475 nm continuously for 15 minutes using a microplate reader.
Calculation: Calculate the inhibition percentage: Inhibition (%) = [1 - (ΔA_sample / ΔA_control)] × 100. Determine the IC₅₀ via non-linear regression.
Visualizations
Divergent stereoselective synthesis of 4-OMe-PTCA enantiomers via thermodynamic control.
Dual mechanism of (2R,4R)-4-OMe-PTCA: Tyrosinase inhibition and GSH-mediated ROS neutralization.
References
Ha, Y. M., et al. "Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors." Biochimie, 2012. URL:[Link]
Nagasawa, H. T., et al. "Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids." Journal of Medicinal Chemistry, 1984. URL:[Link]
Li, X., et al. "Synthesis and antiproliferative activity of thiazolidine analogs for melanoma." Bioorganic & Medicinal Chemistry Letters, 2007. URL:[Link]
Comparative
Comparing green chemistry synthesis vs traditional synthesis of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
An in-depth technical analysis by a Senior Application Scientist. Executive Summary & Chemical Context In modern drug development, the thiazolidine-4-carboxylic acid scaffold—a structural analog of the naturally occurrin...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis by a Senior Application Scientist.
Executive Summary & Chemical Context
In modern drug development, the thiazolidine-4-carboxylic acid scaffold—a structural analog of the naturally occurring amino acid thioproline—serves as a critical pharmacophore for antioxidant, antimicrobial, and anticancer agents [1, 4]. Specifically, 2-(4-Methoxyphenyl)-thiazolidine-4-carboxylic acid is highly valued because the electron-donating methoxy group on the phenyl ring significantly enhances its radical scavenging and biological binding capabilities [1].
Historically, synthesizing this molecule required prolonged thermal condensation in volatile organic solvents. However, as the pharmaceutical industry strictly pivots towards sustainable practices, green chemistry protocols—specifically microwave-assisted aqueous synthesis—have emerged not just as environmentally friendly alternatives, but as functionally superior methodologies [2, 3]. This guide objectively compares the traditional thermal synthesis against modern green chemistry approaches, providing researchers with the mechanistic causality, quantitative data, and self-validating protocols needed to optimize their workflows.
Mechanistic Pathway & Chemical Causality
Regardless of the macroscopic conditions (thermal vs. microwave), the fundamental molecular assembly of the 1,3-thiazolidine ring relies on a nucleophilic cyclo-condensation reaction between L-cysteine and 4-methoxybenzaldehyde.
The Causality of Ring Closure:
Nucleophilic Attack: The primary amine (-NH₂) of L-cysteine attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde, forming a transient carbinolamine intermediate.
Dehydration: The carbinolamine rapidly loses a water molecule to form an electrophilic imine (Schiff base).
Intramolecular Cyclization: The adjacent, highly nucleophilic sulfhydryl (-SH) group of cysteine executes an intramolecular attack on the imine carbon. This closes the five-membered thiazolidine ring [2].
The stereochemistry at the C4 position is strictly retained from the L-cysteine starting material (yielding the 4R configuration), while a new chiral center is generated at C2, typically resulting in a mixture of diastereomers [4].
Figure 1: Mechanistic pathway of L-cysteine and 4-methoxybenzaldehyde condensation.
Experimental Methodologies: A Self-Validating System
To ensure trustworthiness and reproducibility in your lab, both protocols below are designed as self-validating systems. Reaction completion is verified dynamically via Thin Layer Chromatography (TLC), rather than relying solely on static timeframes.
Traditional Synthesis Protocol (Thermal Condensation)[1, 4]
This method relies on prolonged thermal kinetic energy and organic solvents to drive the dehydration step.
Amine Liberation: Dissolve L-cysteine hydrochloride in the ethanol/water mixture. Add sodium acetate and stir for 10 minutes. Causality: L-cysteine is supplied as an HCl salt for stability. Sodium acetate acts as a mild base to buffer the solution and liberate the free amine, which is strictly required to initiate the nucleophilic attack.
Condensation: Add 4-methoxybenzaldehyde dropwise to the solution.
Thermal Reflux: Heat the mixture to reflux (approx. 80°C) and maintain for 12–24 hours under continuous stirring.
Validation (TLC): Spot the reaction mixture against the starting aldehyde on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is complete when the UV-active aldehyde spot disappears.
Isolation: Cool the mixture in an ice bath to induce precipitation. Filter the crude solid under a vacuum.
Purification: Wash the precipitate with ice-cold ethanol to remove unreacted aldehyde, then recrystallize from hot ethanol.
Green Chemistry Protocol (Microwave-Assisted Aqueous Synthesis) [2, 3]
This protocol replaces convective thermal heating with dielectric heating, utilizing water as a green solvent.
Reagents: L-Cysteine (10 mmol, free base preferred), 4-Methoxybenzaldehyde (10 mmol), Deionized Water (10 mL).
Step-by-Step Workflow:
Aqueous Suspension: Combine L-cysteine and 4-methoxybenzaldehyde in a microwave-safe quartz or Teflon reaction vessel containing 10 mL of deionized water.
Dielectric Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 300–400 W (maintaining a temperature of ~90°C) for 3 to 5 minutes. Causality: Microwave irradiation causes rapid, localized rotation of the highly polar water molecules and the reactants. This dielectric heating drastically lowers the activation energy barrier for the dehydration and cyclization steps, accelerating the reaction exponentially without causing the thermal degradation seen in prolonged refluxing [3].
Validation (TLC): Extract a 10 µL aliquot, dilute in ethanol, and verify the disappearance of the aldehyde via TLC as described above.
Isolation: Allow the vessel to cool to room temperature. The product will precipitate directly out of the aqueous phase as it is insoluble in cold water.
Purification: Filter the highly pure solid and wash with cold deionized water. Recrystallization is rarely necessary due to the lack of thermal degradation by-products.
Figure 2: Workflow comparison between traditional and green synthesis methods.
Quantitative Performance Comparison
The empirical superiority of the green chemistry approach becomes evident when evaluating the analytical metrics of the synthesis. The table below summarizes the expected performance parameters based on optimized laboratory conditions.
Parameter
Traditional Synthesis
Green Chemistry (Microwave)
Analytical & Environmental Impact
Reaction Time
12 – 24 Hours
3 – 5 Minutes
Microwave dielectric heating reduces reaction time by >99%, vastly increasing laboratory throughput [3].
Product Yield
70% – 80%
90% – 95%
Shorter reaction times prevent the formation of thermodynamic degradation by-products, increasing overall yield.
Solvent System
Ethanol / Water (Volatile)
Deionized Water
Eliminates VOC (Volatile Organic Compound) emissions and simplifies waste disposal.
Energy Consumption
High (Continuous heating)
Very Low (Brief irradiation)
Drastically lowers the carbon footprint and electricity overhead of the synthesis.
E-Factor
High (> 10)
Low (< 2)
Green synthesis maximizes atom economy. The primary waste product is simply water [2].
Conclusion
For researchers synthesizing 2-(4-Methoxyphenyl)-thiazolidine-4-carboxylic acid, transitioning from traditional thermal refluxing to microwave-assisted green synthesis is not merely an environmental choice—it is a technical upgrade. By leveraging dielectric heating in an aqueous medium, scientists can bypass the kinetic bottlenecks of imine dehydration, achieving near-quantitative yields in a fraction of the time while maintaining strict structural fidelity.
References
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances. Available at:[Link]
Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. Indian Journal of Advanced Chemistry. Available at:[Link]
Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. Available at:[Link]
2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid: Comprehensive Disposal and Operational Safety Protocol Executive Summary For researchers and drug development professionals, the safe handling and disposal of heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid: Comprehensive Disposal and Operational Safety Protocol
Executive Summary
For researchers and drug development professionals, the safe handling and disposal of heterocyclic intermediates is a critical operational mandate. 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid (CAS: 65884-40-4) is a specialized organic scaffold frequently utilized in medicinal chemistry. Because this compound contains both sulfur and nitrogen heteroatoms within its thiazolidine ring, its disposal cannot be treated as standard organic waste. Improper thermal degradation will release toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[1]. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containment, and regulatory-compliant destruction of this compound.
Physicochemical & Hazard Profile
Before initiating any disposal or spill response protocol, personnel must understand the quantitative and categorical hazards of the material as defined by the OSHA Hazard Communication Standard[2].
Property / Hazard
Value / Classification
Operational Implication
CAS Number
65884-40-4
Unique identifier for waste manifesting.
Molecular Formula
C11H13NO3S
Presence of S and N dictates specific incineration requirements.
Molecular Weight
239.29 g/mol
Used for calculating stoichiometric neutralization if derivatized.
GHS Classification
Skin Irrit. 2 (H315)
Mandates nitrile or chloroprene gloves during handling.
GHS Classification
Eye Irrit. 2 (H319)
Mandates tightly fitting safety goggles (EN 166/NIOSH approved).
GHS Classification
STOT SE 3 (H335)
Respiratory tract irritant; requires handling in a Class II BSC or fume hood[3].
Mechanistic Risk Assessment: The Causality of Disposal Choices
As an Application Scientist, it is crucial to understand why standard disposal methods are inadequate for this compound.
Heteroatom Oxidation: The structural inclusion of a thiazolidine ring introduces both sulfur and secondary amine moieties into the waste stream. When subjected to standard thermal degradation, these heteroatoms undergo rapid oxidation to form acidic and highly toxic gases (SOx and NOx)[4].
Scrubber Dependency: Consequently, standard municipal or basic organic incineration is strictly prohibited. The compound must be routed to a Resource Conservation and Recovery Act (RCRA) permitted hazardous waste incinerator equipped with an alkaline scrubber system[5]. The scrubber utilizes a basic solution (typically sodium hydroxide or calcium hydroxide) to neutralize the acidic exhaust gases before they reach the atmosphere, ensuring environmental compliance.
Dust Deflagration Risk: Like many finely milled organic powders, the solid form of this compound presents a localized dust explosion hazard if dispersed in air near an ignition source[4]. This dictates the use of non-sparking tools and HEPA-filtered vacuums during cleanup.
Operational Disposal Workflows
To ensure a self-validating system, every step of the disposal process must be verifiable. Do not mix this compound with halogenated waste, as the presence of halogens complicates the alkaline scrubbing process during incineration.
Phase 1: Solid Waste (Powders and Crystals)
Segregation: Collect all unadulterated solid waste, contaminated weighing paper, and disposable spatulas in a dedicated, chemically compatible primary container (e.g., high-density polyethylene, HDPE).
Containment: Seal the primary container and double-bag it in 4-mil transparent polyethylene bags to prevent aerosolization during transit.
Verification: Inspect the outer bag for particulate residue using a UV light or visual check before transferring to the central waste accumulation area.
Phase 2: Liquid Waste (Solvent Solutions)
Compatibility Check: Ensure the solvent used to dissolve the compound (e.g., DMSO, DMF, or Methanol) is compatible with your facility's non-halogenated organic waste stream.
Transfer: Using a sealed funnel, transfer the solution into an approved, grounded flammable liquid waste carboy.
Headspace Management: Leave at least 10% headspace in the container to accommodate vapor expansion.
Verification: Confirm the pH of the aqueous/organic mixture (if applicable) is between 5 and 9 to prevent adverse reactions in the bulk waste container.
Phase 3: Thermal Destruction (Facility Level)
Manifesting: The waste must be manifested to a licensed TSDF (Treatment, Storage, and Disposal Facility).
Incineration: The TSDF will subject the waste to high-temperature incineration (>1000°C) with a designated afterburner[6].
Scrubbing: Exhaust gases are passed through an alkaline wet scrubber to neutralize SOx and NOx in compliance with EPA 40 CFR Part 264 Subpart O[5].
Figure 1: Operational waste segregation and thermal destruction workflow.
Spill Response & Decontamination
In the event of a localized spill, immediate containment is required to prevent respiratory irritation and environmental contamination.
Evacuation & PPE: Evacuate personnel from the immediate vicinity. The responder must don upgraded PPE: an N95 or P100 particulate respirator, splash goggles, and double nitrile gloves[4].
Containment: If liquid, surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). If solid, gently mist the powder with a compatible solvent (like water or dilute ethanol) to suppress dust formation.
Mechanical Collection: Use non-sparking polypropylene tools to sweep up the absorbed liquid or dampened powder[7]. Causality: Metal tools can generate sparks, potentially igniting airborne organic dust.
Surface Decontamination: Wash the affected surface with a mild alkaline detergent and water. The alkaline nature helps solubilize the carboxylic acid moiety, ensuring complete removal from the benchtop.
Verification: Wipe the area with a clean, damp paper towel and check for any residual visual contamination or odor. Place all cleanup materials into the solid hazardous waste stream.
Figure 2: Step-by-step spill containment and decontamination protocol.
Regulatory Compliance & Documentation
Laboratory managers must ensure that the disposal of 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid complies with local and federal regulations. Under the EPA's RCRA framework, while this specific compound may not carry a specific "U" or "P" listed waste code, it falls under characteristic hazardous waste management due to its combustion byproducts[8]. All safety data sheets (SDS) must be retained and made readily accessible to laboratory employees during their work shifts, in strict accordance with OSHA 29 CFR 1910.1200(g)[2].
References
U.S. Environmental Protection Agency (EPA). "40 CFR Part 264 Subpart O -- Incinerators". eCFR.[Link]
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1200 -- Hazard communication". eCFR.[Link]
Personal protective equipment for handling 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
Comprehensive Safety and Operational Guide for Handling 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid Executive Summary For researchers and drug development professionals, handling functionalized thiazolidine deriv...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide for Handling 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
Executive Summary
For researchers and drug development professionals, handling functionalized thiazolidine derivatives requires rigorous safety protocols. 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid (CAS: 65884-40-4) is a highly valuable precursor in peptidomimetic synthesis and drug discovery[1],[2]. However, its unique chemical structure presents specific occupational hazards. This guide provides authoritative, mechanistic-driven procedures for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring laboratory safety and regulatory compliance.
Mechanistic Hazard Profiling
To implement effective safety measures, scientists must understand the causality behind a chemical's hazards. The risk profile of this compound is driven by its functional groups:
Tissue Irritation (H315, H319, H335): The carboxylic acid moiety acts as a proton donor. Upon contact with the moisture of the skin, eyes, or respiratory tract, it induces localized pH-driven irritation[3],[4].
Dermal Penetration Risk: The addition of the 4-methoxyphenyl group significantly increases the molecule's lipophilicity compared to a standard thiazolidine ring. In drug screening workflows, this powder is frequently solubilized in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). If a DMSO solution containing this compound contacts unprotected skin, the solvent acts as a penetration enhancer, rapidly carrying the lipophilic active pharmaceutical ingredient (API) across the stratum corneum and into systemic circulation.
Inhalation Toxicity: As a dry powder, the compound can easily aerosolize during weighing. Inhalation of these micro-particles leads to acute respiratory tract irritation (STOT SE 3)[5],[6].
Quantitative Operational Parameters
To standardize laboratory safety, adhere to the following quantitative thresholds when handling this compound:
Parameter
Value / Specification
Operational Implication
Molecular Weight
239.3 g/mol
Moderate mass; fine powders are highly susceptible to aerosolization.
Fume Hood Velocity
80 - 100 fpm (0.4 - 0.5 m/s)
Minimum face velocity required to capture airborne particulates[3].
Glove Breakthrough
> 480 minutes
Achieved using Nitrile rubber (≥0.11 mm thickness)[5].
Incineration Temp
> 850 °C
Required for the complete thermal destruction of the thiazolidine ring.
Personal Protective Equipment (PPE) Matrix
The selection of PPE must satisfy rigorous international standards (e.g., EN 374, EN 166) to create a self-validating barrier against the specific hazards of thiazolidine derivatives[5].
PPE Category
Specification / Standard
Mechanistic Rationale
Eye Protection
Chemical safety goggles (EN 166 / ANSI Z87.1)
Prevents ocular exposure to acidic dust, which causes severe irritation and potential corneal damage[3],[7].
Hand Protection
Nitrile rubber gloves (EN 374), ≥0.11 mm
Nitrile provides broad-spectrum resistance to polar organic acids and prevents dermal absorption[5]. Note: Do not use latex.
Body Protection
Flame-retardant, 100% cotton lab coat
Prevents the accumulation of static electricity, which could ignite aerosolized organic dusts[7].
Respiratory
N95 (US) or P2 (EN 143) particulate respirator
Mitigates the inhalation of fine powders during bulk transfer, preventing respiratory tract irritation[5].
Exposure Pathways & Protective Interventions
Mechanistic pathways of chemical exposure and corresponding protective interventions.
Step-by-Step Operational Workflows
Workflow A: Safe Weighing and Solubilization
Pre-Operational Checks: Verify that the chemical fume hood is operational and clear of clutter. Ensure the face velocity is reading between 80 and 100 fpm.
PPE Donning: Fasten your lab coat entirely. Don EN 166 compliant safety goggles and EN 374 compliant nitrile gloves[5].
Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula. Organic powders can accumulate static charge, posing a minor deflagration risk if aerosolized[7].
Material Transfer: Carefully dispense the 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid. Keep the source container close to the weighing boat to minimize the drop height, thereby preventing dust generation[5].
Solubilization: If dissolving in DMSO, cap the vial immediately after solvent addition. Vortex inside the fume hood.
Decontamination: Wipe down the analytical balance and surrounding hood surface with a paper towel dampened with 70% ethanol to capture any residual micro-particles.
Workflow B: Spill Containment and Decontamination
Assessment: Evacuate the immediate vicinity. If the spill is minor (< 50 g) and confined to the hood, proceed with cleanup.
Suppression:Do not dry sweep , as this generates hazardous aerosols[7]. Lightly mist the spilled powder with water to suppress dust formation.
Collection: Use a static-free plastic scoop to collect the dampened material. Place it into a sealable, chemically compatible hazardous waste container[7],[6].
Secondary Cleaning: Wash the spill area thoroughly with soap and water, absorbing the liquid with inert pads[4].
Chemical Waste Disposal Plan
The disposal of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid requires specialized logistical planning due to its elemental composition (C11H13NO3S).
Combustion Hazards: Standard incineration of this compound yields carbon monoxide (CO) and carbon dioxide (CO2). More critically, the thermal breakdown of the thiazolidine ring generates highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[7].
Segregation: Do not mix this compound with standard halogenated waste. It must be segregated into a designated "Non-Halogenated Organic Waste - Contains S/N" stream.
Destruction Protocol: Route the sealed waste to a licensed hazardous waste facility. The facility must utilize high-temperature incineration equipped with alkaline flue-gas scrubbers. These scrubbers are mandatory to neutralize the acidic NOx and SOx emissions before they can be released into the atmosphere, ensuring compliance with environmental protection regulations.
References
Title: 2-(4-METHOXY-PHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID — Chemical Substance Information
Source: NextSDS Database
URL: [Link]